molecular formula C61H120N4O6S6 B15573875 BAmP-O16B

BAmP-O16B

Cat. No.: B15573875
M. Wt: 1198.0 g/mol
InChI Key: ONNUDORABXGDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BAmP-O16B is a useful research compound. Its molecular formula is C61H120N4O6S6 and its molecular weight is 1198.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C61H120N4O6S6

Molecular Weight

1198.0 g/mol

IUPAC Name

2-(dodecyldisulfanyl)ethyl 3-[3-[4-[3-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl]piperazin-1-yl]propylamino]propanoate

InChI

InChI=1S/C61H120N4O6S6/c1-4-7-10-13-16-19-22-25-28-31-53-72-75-56-50-69-59(66)36-40-62-39-34-41-64-46-48-65(49-47-64)43-35-42-63(44-37-60(67)70-51-57-76-73-54-32-29-26-23-20-17-14-11-8-5-2)45-38-61(68)71-52-58-77-74-55-33-30-27-24-21-18-15-12-9-6-3/h62H,4-58H2,1-3H3

InChI Key

ONNUDORABXGDRF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Research Applications of BAmP-O16B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAmP-O16B is a novel ionizable cationic amino lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for advanced therapeutic research. Its unique bioreducible properties make it an exceptionally efficient vehicle for the intracellular delivery of genetic material, such as messenger RNA (mRNA) and CRISPR/Cas9 components. This guide provides a comprehensive overview of the core applications, experimental methodologies, and underlying mechanisms of this compound in a research context. For the purpose of this guide, we will also refer to BAMEA-O16B, a term used in several key publications to describe what is understood to be the same or a very closely related compound.

Core Mechanism of Action: Bioreduction-Mediated Cargo Release

The efficacy of this compound lies in its chemical structure, which incorporates disulfide bonds within its lipid tails.[1] This design allows for the efficient encapsulation of nucleic acid cargo within LNPs. Upon cellular uptake via endocytosis, these LNPs are exposed to the reductive environment of the cytoplasm, which is rich in glutathione (B108866) (GSH).[2] The disulfide bonds are cleaved by GSH, leading to the destabilization of the LNP structure and the rapid release of its cargo into the cytoplasm.[2] This targeted intracellular release mechanism enhances the bioavailability of the genetic material and minimizes off-target effects.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) LNP This compound LNP (with mRNA/CRISPR cargo) Endosome Endosome LNP->Endosome Endocytosis Cargo_Release mRNA/CRISPR Cargo Released Endosome->Cargo_Release Endosomal Escape & Bioreduction of Disulfide Bonds Translation_Editing Protein Translation or Genome Editing Cargo_Release->Translation_Editing GSH Glutathione (GSH) GSH->Cargo_Release Reductive Environment

Cellular uptake and cargo release of this compound LNPs.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing this compound-formulated LNPs.

Table 1: Physicochemical Properties of this compound Lipid Nanoparticles
LNP FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)Reference
BAMEA-O16B/mRNAComparable to controlNot ReportedComparable to controlComparable to control[2]
BLAN (BAMEA-O16B/DOPE/Cholesterol/DSPE-mPEG)Varies with cholesterol densityNot ReportedVaries with cholesterol density>94% (Cas9 mRNA), >95% (RFP mRNA)[3]

Note: In Liu et al. (2019), the size and zeta potential were stated as comparable to a control lipid (BAMEA-O16), with specific values available in the supplementary information of the original publication.

Table 2: In Vitro Efficacy of this compound Lipid Nanoparticles
ApplicationCell LineCargoTransfection/Knockout EfficiencyKey FindingsReference
Gene DeliveryHeLaRFP mRNAUp to 90%Transfection efficiency is dose-dependent.[2]
Genome EditingHEK293-GFPCas9 mRNA / sgGFPUp to 90%Demonstrates high efficiency for CRISPR/Cas9-mediated gene knockout.[2]
Anti-cancer TherapyHeLaCas9 mRNA / sgHPV18Significant reduction in viabilityTargeted editing of an essential viral gene reduces cancer cell viability.[2]
Gene Delivery to DCsDendritic CellsRFP mRNA~76% (with 20% cholesterol)Cholesterol density in the LNP formulation affects transfection efficiency.[3]
Table 3: In Vivo Efficacy of this compound Lipid Nanoparticles
ApplicationAnimal ModelTarget Organ/CellsCargoKnockdown Efficiency/EffectKey FindingsReference
Gene DeliveryC57BL/6 miceLiver (Hepatocytes)Luciferase mRNAEffective expression of luciferase in the liver.Demonstrates liver-tropic delivery of mRNA.[2]
Genome EditingC57BL/6 miceLiver (Hepatocytes)Cas9 mRNA / sgPCSK9~80% reduction in serum PCSK9 levels.Efficient in vivo genome editing with therapeutic potential.[2]

Experimental Protocols

Synthesis of this compound (BAMEA-O16B)

A brief protocol for the synthesis of BAMEA-O16B is as follows:

  • Add the head amine and acrylate (B77674) components in a 1:3.3 molar ratio to a 5 mL Teflon-lined glass screw-top vial.

  • Stir the reaction mixture for 3 days at 75°C.

  • After cooling the mixture to room temperature, purify the crude product using flash chromatography on silica (B1680970) gel.[3]

Formulation of this compound Lipid Nanoparticles (BLANs)

This protocol describes the formulation of BAMEA-O16B LNPs, referred to as BLANs, for the delivery of Cas9 mRNA and sgRNA:

  • Dissolve BAMEA-O16B, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and cholesterol in chloroform (B151607) in a glass bottle. The ratios of these components can be varied to optimize delivery to specific cell types.[3]

  • Dry the lipid mixture overnight in a fume hood to form a thin lipid film.

  • Hydrate the lipid film with a mixed solution of ethanol (B145695) and sodium acetate (B1210297) buffer.

  • In a separate glass bottle, prepare a solution of DSPE-mPEG2000, Cas9 mRNA, and sgRNA in sodium acetate buffer.

  • Add the hydrated lipid film solution dropwise to the mRNA/sgRNA solution with gentle stirring to allow for the self-assembly of the lipid nanoparticles.[3]

cluster_synthesis This compound Synthesis cluster_formulation LNP Formulation Reactants Head Amine + Acrylate (1:3.3 molar ratio) Reaction Stir at 75°C for 3 days Reactants->Reaction Purification Flash Chromatography Reaction->Purification BAmP_O16B Purified this compound Purification->BAmP_O16B Lipid_Film Lipid Film Formation (this compound, DOPE, Cholesterol) Hydration Hydration with Ethanol/Acetate Buffer Lipid_Film->Hydration Self_Assembly Dropwise mixing for LNP Self-Assembly Hydration->Self_Assembly Cargo_Prep Cargo Preparation (mRNA, sgRNA, DSPE-mPEG) Cargo_Prep->Self_Assembly LNP_Final This compound LNP Self_Assembly->LNP_Final

References

BAmP-O16B Lipid Nanoparticles: A Technical Guide to Mechanism of Action and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the mechanism of action of BAmP-O16B, a bioreducible, ionizable cationic lipid, within lipid nanoparticle (LNP) formulations for nucleic acid delivery. This document details the core principles of this compound LNP function, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of critical pathways and workflows.

Core Mechanism of Action

This compound is a novel ionizable cationic amino lipid specifically designed for the efficient in vivo and in vitro delivery of nucleic acid payloads such as messenger RNA (mRNA) and single-guide RNA (sgRNA).[1][2][3] Its unique structure, featuring disulfide bonds, underpins its mechanism of action, which can be delineated into several key stages:

  • Nucleic Acid Encapsulation: At an acidic pH (typically pH 4-5), the amine groups of this compound become protonated, conferring a positive charge to the lipid.[4] This positive charge facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to their efficient encapsulation within the LNP core.[3][5] The formulation typically includes helper lipids such as cholesterol, a neutral phospholipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and a PEGylated lipid (e.g., DSPE-mPEG2k) to ensure stability, fusogenicity, and controlled biodistribution.[6]

  • Cellular Uptake: Once administered, the LNPs circulate and are taken up by target cells primarily through endocytosis. The specific endocytic pathway can vary depending on the cell type and the surface characteristics of the LNP.

  • Endosomal Escape: Following endocytosis, the LNPs are trafficked into endosomes. The acidic environment of the late endosome (pH 5.5-6.5) leads to the protonation of the tertiary amines of this compound. This positive charge promotes interaction with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the LNP contents into the cytoplasm.[7][8] This pH-sensitive behavior is a critical feature of ionizable lipids for effective cargo delivery.

  • Bioreduction and Payload Release: The cytoplasm provides a reductive environment. The disulfide bonds within the this compound lipid are cleaved in this environment, leading to a change in the lipid's structure.[3][5][9] This bioreduction is a key step that facilitates the disassembly of the LNP and the efficient release of the encapsulated nucleic acid cargo into the cytoplasm, where it can be translated (in the case of mRNA) or mediate its function (in the case of sgRNA/Cas9 complexes).[3][9]

Quantitative Data

The performance of this compound LNPs has been quantified in several studies. The following tables summarize key findings.

Table 1: In Vitro Gene Editing Efficiency

Cell LineTarget GenePayloadKnockout EfficiencyReference
HEK293GFPCas9 mRNA & sgRNAUp to 90%[2][3]
Dendritic CellsPD-L1Cas9 mRNA & sgRNASubstantial[6]

Table 2: In Vivo Gene Editing Efficiency

Animal ModelTarget GenePayloadKnockdown EfficiencyReference
C57BL/6 MicePCSK9Cas9 mRNA & sgRNADown to 20% of non-treatment[2][3]

Table 3: Influence of Cholesterol Density on mRNA Delivery to Dendritic Cells

Cholesterol DensityCellular UptakeEndosomal EscapesgRNA ReleaseReference
LowExceptionalImprovedEfficient[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments involving this compound LNPs.

This compound LNP Formulation

This protocol describes a standard method for formulating this compound LNPs using a microfluidic mixing device.

Materials:

  • This compound

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2k)

  • Ethanol (B145695)

  • Nucleic acid cargo (mRNA, sgRNA)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, cholesterol, DOPE, and DSPE-mPEG2k in ethanol to achieve desired stock concentrations. A common molar ratio is approximately 50:38.5:10:1.5 (this compound:Cholesterol:DOPE:DSPE-mPEG2k).

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid cargo in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid solution in one syringe and the nucleic acid solution in another.

  • Formulation: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase). The rapid mixing will induce the self-assembly of the LNPs.

  • Dialysis: Collect the LNP solution and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Cellular Uptake Assay

This protocol outlines a method for quantifying the cellular uptake of fluorescently labeled this compound LNPs using flow cytometry.

Materials:

  • Fluorescently labeled this compound LNPs (e.g., containing Cy5-labeled mRNA)

  • Target cells (e.g., HEK293)

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed target cells in a multi-well plate and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with varying concentrations of fluorescently labeled this compound LNPs. Include an untreated control group.

  • Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Cell Harvesting: Wash the cells with PBS to remove non-internalized LNPs. Detach the cells using Trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Endosomal Escape Quantification

This protocol describes a qualitative method to assess endosomal escape using confocal microscopy.

Materials:

  • This compound LNPs containing fluorescently labeled nucleic acid (e.g., Cy5-mRNA)

  • Target cells

  • LysoTracker Green (or other endosomal/lysosomal markers)

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for confocal microscopy.

  • LNP Treatment: Treat cells with fluorescently labeled this compound LNPs for a specific duration.

  • Staining: In the last 30 minutes of incubation, add LysoTracker Green and Hoechst 33342 to the culture medium.

  • Imaging: Wash the cells with fresh medium and immediately image them using a confocal microscope.

  • Analysis: Co-localization of the fluorescent nucleic acid signal with the LysoTracker signal indicates entrapment in endo-lysosomal compartments. A diffuse cytosolic signal of the nucleic acid indicates successful endosomal escape.

Visualizations

The following diagrams illustrate key processes in the mechanism of action and experimental workflows for this compound LNPs.

BAmP_O16B_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm (Reductive Environment) LNP This compound LNP (with nucleic acid cargo) Protonation This compound Protonation LNP->Protonation Endocytosis Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Endosomal_Escape Endosomal Escape Membrane_Destabilization->Endosomal_Escape Bioreduction Disulfide Bond Cleavage (Bioreduction) Endosomal_Escape->Bioreduction Payload_Release Nucleic Acid Payload Release Bioreduction->Payload_Release Translation mRNA Translation (Protein Expression) Payload_Release->Translation

Caption: Mechanism of action of this compound LNPs.

LNP_Formulation_Workflow Lipid_Solution Lipid Mix in Ethanol (this compound, Cholesterol, DOPE, PEG-lipid) Microfluidics Microfluidic Mixing Lipid_Solution->Microfluidics NA_Solution Nucleic Acid in Citrate Buffer (pH 4) NA_Solution->Microfluidics Dialysis Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Characterization Characterization (Size, PDI, Zeta Potential, Encapsulation) Dialysis->Characterization Cellular_Uptake_Assay Seed_Cells Seed Target Cells Treat_LNP Treat with Fluorescent LNPs Seed_Cells->Treat_LNP Incubate Incubate (e.g., 4h at 37°C) Treat_LNP->Incubate Harvest Wash and Harvest Cells Incubate->Harvest Flow_Cytometry Analyze by Flow Cytometry Harvest->Flow_Cytometry Quantify Quantify % Positive Cells and Mean Fluorescence Intensity Flow_Cytometry->Quantify

References

In-Depth Technical Guide: Biodegradability and Biocompatibility of Bioreducible Lipids for Nanoparticle-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability and biocompatibility of a class of bioreducible lipids used in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. While the specific designation "BAmP-O16B" is noted as an ionizable cationic amino lipid used in biodegradable LNPs for proenzyme delivery in cancer therapy, publicly available data is more extensive for a closely related and structurally significant lipid, BAMEA-O16B .[1] This guide will focus on the detailed data available for BAMEA-O16B as a representative model for this class of materials, while also referencing this compound where information is available.

BAMEA-O16B is an ionizable cationic lipid that incorporates disulfide bonds within its structure.[2][3][4] This design is central to its function, enabling the formulation of LNPs that can efficiently encapsulate nucleic acid payloads, such as mRNA and sgRNA, for applications like CRISPR/Cas9 gene editing.[2][4][5] The key feature of these lipids is their "bioreducibility"—the disulfide bonds are stable in the extracellular environment but are rapidly cleaved in the reductive intracellular environment, leading to the disassembly of the nanoparticle and the release of its therapeutic cargo.[2][5][6]

Biodegradability Profile

The biodegradability of lipids like BAMEA-O16B is a critical design feature that enhances payload release and minimizes long-term toxicity.[4]

Mechanism of Degradation

The primary mechanism of degradation for BAMEA-O16B is the reduction of its disulfide bonds. The cytoplasm of mammalian cells maintains a highly reductive environment due to the presence of molecules like glutathione (B108866) (GSH). This environment facilitates the cleavage of the disulfide (-S-S-) bonds in the lipid tails, breaking down the lipid structure and destabilizing the LNP. This process is crucial for the efficient release of encapsulated cargo from endosomes into the cytoplasm.[2][4][5]

G cluster_extracellular Extracellular Environment (Low GSH Concentration) cluster_intracellular Intracellular Environment (High GSH Concentration) LNP Intact LNP (BAMEA-O16B with -S-S- bonds) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis 1. DegradedLipid Degraded Lipid Fragments (Cleaved Thiol Groups -SH) Payload Released Therapeutic Payload (e.g., mRNA) Endosome Endosome Endocytosis->Endosome 2. Escape Endosomal Escape & Payload Release Endosome->Escape 3. Reductive Cleavage Escape->DegradedLipid Escape->Payload

Figure 1: Reductive Degradation Pathway of BAMEA-O16B LNPs.

Quantitative Degradation Data

Biocompatibility Profile

Extensive biocompatibility testing has been performed on BAMEA-O16B, demonstrating its suitability for in vitro and in vivo applications.

In Vitro Biocompatibility

In vitro studies are crucial for assessing the direct cytotoxic effects of the lipid nanoparticles on various cell lines.

Table 1: Summary of In Vitro Cytotoxicity Data for BAMEA-O16B

Cell Line Assay Type Result Reference
HEK-GFP Cytotoxicity Assay Higher biocompatibility than control lipids (e.g., LPF2K). [1]
HeLa Cytotoxicity Assay Lower cytotoxicity than control lipids. [1]

| A375 | Luciferase Expression | Efficient mRNA delivery with minimal impact on cell viability. |[3] |

Note: Specific percentage viability values were not detailed in the primary abstracts but were described as showing lower cytotoxicity compared to control delivery agents.

In Vivo Biocompatibility

In vivo studies in animal models are essential for evaluating systemic toxicity, including effects on vital organs.

Table 2: Summary of In Vivo Biocompatibility Data for BAMEA-O16B in Mice

Parameter Method Result Reference
Hepatocellular Injury Serum Biochemistry Minimal change in serum Alanine Aminotransferase (ALT) levels. [7]
Hepatocellular Injury Serum Biochemistry Minimal change in serum Aspartate Aminotransferase (AST) levels. [7]
Liver Function Serum Biochemistry Minimal change in total bilirubin. [1]

| Liver Inflammation | Histological Examination (H&E Staining) | No signs of inflammation observed in liver tissue. |[1] |

These results indicate that intravenous administration of BAMEA-O16B-formulated nanoparticles does not induce significant liver damage or inflammation, highlighting its high degree of in vivo biocompatibility.[1]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of biocompatibility and biodegradability studies.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxicity of LNP formulations in cultured cells.

G A 1. Cell Seeding Seed cells (e.g., HeLa, HEK293) in a 96-well plate. Incubate for 24h. B 2. LNP Treatment Add serial dilutions of BAMEA-O16B LNPs to wells. Incubate for 24-48h. A->B C 3. MTT Addition Add MTT reagent (e.g., 0.5 mg/mL) to each well. Incubate for 4h at 37°C. B->C D 4. Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. D->E F 6. Data Analysis Calculate cell viability relative to untreated controls. E->F G A 1. Animal Acclimation Acclimate mice (e.g., C57BL/6) to laboratory conditions for 1 week. B 2. LNP Administration Administer BAMEA-O16B LNPs via intravenous (tail vein) injection. Use PBS as a control. A->B C 3. Monitoring Monitor animals for clinical signs of toxicity, body weight changes for a set period (e.g., 48h). B->C D 4. Sample Collection Collect blood via cardiac puncture for serum analysis. Euthanize animals and harvest organs (liver, spleen, kidneys). C->D E 5. Analysis - Serum Biochemistry (ALT, AST, Bilirubin) - Organ Histology (H&E Staining) D->E F 6. Endpoint Evaluation Assess signs of organ damage or inflammation. E->F

References

BAmP-O16B for Intracellular Delivery of Biologics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

The delivery of biologics—large molecule therapeutics such as proteins, peptides, and nucleic acids—into the intracellular environment presents a significant challenge in drug development. The cell membrane acts as a formidable barrier to these macromolecules, limiting their therapeutic efficacy. This guide provides a comprehensive technical overview of BAmP-O16B, an ionizable cationic amino lipid, and its application in lipid nanoparticles (LNPs) for the efficient intracellular delivery of a range of biologic cargo.

This compound-based LNPs are designed to overcome the hurdles of intracellular delivery through a sophisticated, environment-sensitive mechanism. This guide will delve into the core technology, present key quantitative data from various studies, provide detailed experimental protocols, and visualize the underlying mechanisms and workflows.

Core Technology: The this compound Lipid Nanoparticle

This compound is an ionizable cationic amino lipid that serves as the cornerstone of a potent delivery vehicle. Its structure incorporates bioreducible disulfide bonds within its hydrophobic tails. This key feature allows for the formulation of stable LNPs that can encapsulate and protect biologic cargo in the extracellular environment. Upon cellular uptake and entry into the reductive intracellular environment, the disulfide bonds are cleaved, leading to a change in the lipid's structure and facilitating the release of the encapsulated cargo into the cytoplasm. This mechanism enhances the endosomal escape of the biologics, a critical step for their function.

The ionizable nature of this compound is another crucial aspect of its design. At an acidic pH during formulation, the lipid is protonated, enabling the efficient encapsulation of negatively charged biologics like mRNA and sgRNA through electrostatic interactions. In the physiological pH of the bloodstream, the LNPs are more neutral, reducing non-specific interactions and improving their in vivo circulation time.

Quantitative Performance Data

The efficacy of this compound-mediated delivery has been demonstrated across a variety of biologic cargos and in both in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Delivery Efficiency of mRNA and sgRNA
Biologic CargoCell LineDelivery EfficiencyKey Outcome
Cas9 mRNA & sgGFPHuman Embryonic Kidney (HEK-GFP)Up to 90%GFP knockout[1][2]
RFP mRNAHuman Cervical Cancer (HeLa)Up to 90% transfection efficiencyRFP expression[1]
Cas9 mRNA & sgHPV18Human Cervical Cancer (HeLa)Significant growth prohibitionInhibition of cancer cell growth[3]
Table 2: In Vivo Delivery Efficiency of mRNA and sgRNA
Biologic CargoAnimal ModelTarget OrganReduction/Expression LevelKey Outcome
Cas9 mRNA & sgPCSK9MouseLiver (Hepatocytes)Reduced serum PCSK9 down to 20% of control[1][2][3][4]Knockdown of a clinically relevant gene
Luciferase mRNAMouseLiverEffective expression of luciferaseIn vivo mRNA delivery and expression[1]
Table 3: Intracellular Delivery of Antibodies
Biologic CargoCell LineDelivery EfficiencyKey Outcome
scFv-Fcs (Antibody fragments)STAT3-luciferase reporter cell lineUp to 71.5%Successful delivery of functional antibody fragments[5]
scFv-Fcs (Antibody fragments)HepG2Up to 60.5%Demonstration of delivery in a different cell line[5]

Mechanism of Action and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of action of this compound LNPs and a typical experimental workflow for in vitro delivery.

cluster_extracellular Extracellular Space (Physiological pH) cluster_intracellular Intracellular Space (Reductive Environment) LNP This compound LNP (Encapsulated Biologic) Endosome Endosome LNP->Endosome Cellular Uptake (Endocytosis) Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Disulfide Bond Cleavage) Released_Biologic Released Biologic (e.g., mRNA, Protein) Cytoplasm->Released_Biologic Cargo Release Formulation 1. LNP Formulation (this compound + Biologic) Treatment 3. Treatment of Cells with LNPs Formulation->Treatment Cell_Culture 2. Cell Seeding & Culture Cell_Culture->Treatment Incubation 4. Incubation (e.g., 24-48h) Treatment->Incubation Analysis 5. Analysis of Delivery & Effect Incubation->Analysis

References

Methodological & Application

Application Notes & Protocols: BAmP-O16B and BAMEA-O16B Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed public information and established protocols for the specific formulation of BAmP-O16B lipid nanoparticles (LNPs) are limited. This compound is an ionizable cationic amino lipid that has been utilized in the generation of LNPs.[1] This document provides a comprehensive protocol for the closely related and well-documented bioreducible lipid, BAMEA-O16B. Due to the structural similarities between these lipids, this protocol can serve as a foundational methodology for the formulation of this compound LNPs, with the understanding that optimization will be necessary.

Introduction to Bioreducible Lipid Nanoparticles

Ionizable cationic lipids are critical components in the formulation of lipid nanoparticles for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. This compound and BAMEA-O16B are examples of such lipids, with BAMEA-O16B being a bioreducible lipid containing disulfide bonds.[2][3] This bioreducible feature is designed to facilitate the release of the nucleic acid cargo within the reductive intracellular environment, enhancing delivery efficiency.[2][4]

BAMEA-O16B has been successfully used to formulate LNPs for the delivery of Cas9 mRNA and single-guide RNA (sgRNA) for CRISPR/Cas9 genome editing, both in vitro and in vivo.[2][3] These LNPs have demonstrated efficient encapsulation of mRNA and effective gene editing capabilities.[2]

BAMEA-O16B LNP Formulation Protocol

This protocol details the formulation of BAMEA-O16B LNPs encapsulating mRNA. The method described is a lipid film hydration followed by dialysis.

Materials and Reagents
  • BAMEA-O16B lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000)

  • mRNA (e.g., Cas9 mRNA, reporter mRNA)

  • Chloroform

  • Ethanol

  • Sodium acetate (B1210297) buffer (pH 5.2)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (MWCO 10,000 Da)

Equipment
  • Round-bottom flasks

  • Rotary evaporator

  • Water bath sonicator

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Nuclease-free water and consumables

Experimental Workflow

LNP_Formulation_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration and LNP Formation cluster_purification Purification cluster_characterization Characterization prep1 Dissolve Lipids in Chloroform (BAMEA-O16B, DOPE, Cholesterol) prep2 Evaporate Solvent (Rotary Evaporator) prep1->prep2 prep3 Dry Lipid Film Overnight prep2->prep3 hyd1 Hydrate Lipid Film with Ethanol/Sodium Acetate Buffer prep3->hyd1 hyd2 Add DSPE-mPEG2000 and mRNA Solution hyd1->hyd2 hyd3 Form Nanoparticles hyd2->hyd3 pur1 Dialysis against PBS (pH 7.4) hyd3->pur1 pur2 Remove Ethanol and Unencapsulated mRNA pur1->pur2 char1 Particle Size (DLS) pur2->char1 char2 Zeta Potential pur2->char2 char3 Encapsulation Efficiency pur2->char3 Mechanism_of_Action cluster_uptake Cellular Uptake cluster_release Endosomal Escape and Cargo Release cluster_translation Protein Translation uptake1 LNP enters cell via endocytosis uptake2 LNP is enclosed in an endosome uptake1->uptake2 release1 Reductive environment of the cytoplasm (e.g., Glutathione) uptake2->release1 release2 Cleavage of disulfide bonds in BAMEA-O16B release1->release2 release3 Destabilization of the LNP and endosomal membrane release2->release3 release4 Release of mRNA into the cytoplasm release3->release4 trans1 mRNA is translated by ribosomes release4->trans1 trans2 Therapeutic protein is produced trans1->trans2

References

Application Notes and Protocols: A Step-by-Step Guide to BAmP-O16B LNP Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advancement of mRNA-based therapeutics and gene editing technologies like CRISPR/Cas9 has underscored the critical need for safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, offering protection from degradation and facilitating cellular uptake. BAmP-O16B is a biodegradable, ionizable amino lipid that has shown significant promise in formulating LNPs for the delivery of mRNA and CRISPR/Cas9 components. Its unique bioreducible properties, owing to disulfide bonds in its structure, are designed to facilitate the release of cargo within the reductive intracellular environment, enhancing therapeutic efficacy.

These application notes provide a detailed, step-by-step guide for the preparation and characterization of this compound LNPs, tailored for researchers in drug development and molecular biology.

Data Summary

The following table summarizes the typical physicochemical properties of this compound LNPs formulated with varying cholesterol content. The data is compiled from studies utilizing this compound for the delivery of Cas9 mRNA and sgRNA.[1]

Formulation (this compound/DOPE/DSPE-mPEG2k/Cholesterol Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
~5.7:2.3:1:25.9~150~0.25~25>94
~15.5:6.2:1:14.5~180~0.28~35>94
~21.7:8.7:1:0~200~0.30~40>94

Experimental Protocols

Materials and Reagents
  • Lipids:

    • This compound (ionizable lipid)

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

    • Cholesterol (helper lipid)

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2k) (PEGylated lipid)

  • Solvents:

  • Buffers:

    • Citrate (B86180) buffer (pH 3.0, 10 mM, RNase-free)

    • Phosphate-Buffered Saline (PBS) (1X, RNase-free)

  • Nucleic Acid Cargo:

    • mRNA or sgRNA/Cas9 mRNA

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr®)

    • Syringe pumps

    • Glass vials (RNase-free)

    • Dialysis tubing (MWCO 10,000 Da)

    • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

    • Zeta potential analyzer

    • Fluorometer for encapsulation efficiency assay

    • Rotary evaporator (for lipid film method)

Protocol 1: this compound LNP Preparation via Microfluidic Mixing

This protocol is the recommended method for producing uniform and reproducible LNPs.

1. Preparation of Lipid Stock Solutions: a. Dissolve this compound, DOPE, cholesterol, and DSPE-mPEG2k individually in 100% ethanol to prepare stock solutions of known concentrations.

2. Preparation of the Lipid Mixture (Organic Phase): a. In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio. A recommended starting point is a molar ratio of approximately 5.7:2.3:1:25.9 (this compound:DOPE:DSPE-mPEG2k:Cholesterol) . b. Vortex the lipid mixture thoroughly to ensure homogeneity.

3. Preparation of the Aqueous Phase: a. Dilute the mRNA or sgRNA/Cas9 mRNA cargo in 10 mM citrate buffer (pH 3.0) to the desired concentration.

4. Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid mixture (organic phase) into one syringe and the nucleic acid solution (aqueous phase) into another syringe. c. Set the flow rate ratio of the aqueous phase to the organic phase to 3:1. d. Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

5. Dialysis and Buffer Exchange: a. Collect the LNP solution from the microfluidic system. b. Transfer the LNP solution to a dialysis cassette (MWCO 10,000 Da). c. Dialyze against 1X PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

6. Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. b. Store the this compound LNPs at 4°C.

Protocol 2: this compound LNP Preparation via Lipid Film Hydration

This method is an alternative to microfluidics, though it may result in larger and more polydisperse LNPs.

1. Lipid Film Formation: a. In a round-bottom flask, combine the desired amounts of this compound, DOPE, and cholesterol dissolved in chloroform. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

2. Hydration: a. Hydrate the lipid film with a solution of DSPE-mPEG2k and the nucleic acid cargo in an ethanol/sodium acetate (B1210297) buffer. b. Vortex or sonicate the mixture until the lipid film is fully dispersed, forming a suspension of multilamellar vesicles.

3. Size Reduction (Optional but Recommended): a. To achieve a more uniform size distribution, the LNP suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

4. Dialysis and Buffer Exchange: a. Transfer the LNP suspension to a dialysis cassette and dialyze against 1X PBS (pH 7.4) as described in Protocol 1.

5. Sterilization and Storage: a. Sterilize and store the LNPs as described in Protocol 1.

Experimental Workflow Diagram

LNP_Preparation_Workflow cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_formation LNP Formation cluster_purification Purification & Final Formulation Lipid_Stocks Prepare individual lipid stock solutions (this compound, DOPE, Cholesterol, DSPE-mPEG2k) in Ethanol Lipid_Mix Combine lipid stocks to achieve desired molar ratio Lipid_Stocks->Lipid_Mix Microfluidics Microfluidic Mixing (Aqueous:Organic Flow Ratio = 3:1) Lipid_Mix->Microfluidics NA_Solution Dissolve mRNA or sgRNA/Cas9 mRNA in Citrate Buffer (pH 3.0) NA_Solution->Microfluidics Dialysis Dialysis against PBS (pH 7.4) to remove ethanol and exchange buffer Microfluidics->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Storage Store at 4°C Sterilization->Storage

Caption: Workflow for this compound LNP preparation using microfluidics.

Characterization Protocols

Particle Size and Polydispersity Index (PDI)
  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP suspension in 1X PBS.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument.

    • Perform measurements in triplicate.

Zeta Potential
  • Method: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the LNP suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).

    • Transfer the sample to a specialized zeta potential cuvette.

    • Measure the electrophoretic mobility to determine the zeta potential.

    • Perform measurements in triplicate.

Encapsulation Efficiency
  • Method: RiboGreen® Assay

  • Procedure:

    • Prepare a standard curve of the free nucleic acid using the RiboGreen® reagent.

    • To determine the amount of unencapsulated nucleic acid, add the RiboGreen® reagent directly to a diluted LNP sample and measure the fluorescence.

    • To determine the total amount of nucleic acid, first lyse the LNPs by adding a detergent (e.g., 0.5% Triton™ X-100) to a diluted LNP sample. Then, add the RiboGreen® reagent and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total NA - Unencapsulated NA) / Total NA * 100

Proposed Signaling Pathway: Endosomal Escape

The bioreducible nature of this compound is hypothesized to facilitate endosomal escape through the cleavage of its disulfide bonds in the reductive environment of the endosome, leading to the release of the nucleic acid cargo into the cytoplasm.

Endosomal_Escape_Pathway cluster_cell Target Cell cluster_endosome Endosome (Reductive Environment) LNP_Internalized This compound LNP (Internalized) Disulfide_Cleavage Disulfide Bond Cleavage (GSH-mediated) LNP_Internalized->Disulfide_Cleavage High [GSH] LNP_Destabilization LNP Destabilization Disulfide_Cleavage->LNP_Destabilization Cargo_Release Nucleic Acid Cargo Release LNP_Destabilization->Cargo_Release Cytoplasm Cytoplasm Cargo_Release->Cytoplasm Therapeutic Effect Extracellular Extracellular LNP Extracellular->LNP_Internalized Endocytosis

Caption: Proposed mechanism of this compound LNP endosomal escape.

Conclusion

The protocols and data presented provide a comprehensive guide for the formulation and characterization of this compound LNPs. The use of microfluidics is recommended for achieving LNPs with consistent and desirable physicochemical properties. The unique bioreducible characteristic of this compound offers a promising avenue for efficient intracellular delivery of nucleic acid-based therapeutics. Researchers are encouraged to optimize the lipid molar ratios and process parameters for their specific application and cargo.

References

Application Notes and Protocols for BAmP-O16B-Mediated mRNA Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) has emerged as a revolutionary approach in modern therapeutics, with applications ranging from vaccines to gene editing. A critical component of successful mRNA-based therapies is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have become the leading platform for mRNA delivery, owing to their ability to protect the fragile mRNA molecule and facilitate its entry into target cells.[1]

At the heart of potent LNP formulations are ionizable lipids, which play a pivotal role in encapsulating mRNA and mediating its release into the cytoplasm. BAmP-O16B is a novel, bioreducible, ionizable amino lipid designed for the efficient delivery of mRNA. Its unique structure incorporates disulfide bonds, which are cleaved in the reductive environment of the cytoplasm, leading to the disassembly of the LNP and the release of its mRNA cargo.[2][3] This targeted release mechanism enhances the efficiency of protein translation while minimizing potential off-target effects.

These application notes provide a comprehensive guide for researchers on the use of this compound for the encapsulation of mRNA. Detailed protocols for LNP formulation, characterization, and in vitro and in vivo evaluation are provided to facilitate the successful application of this advanced delivery system.

Data Presentation

The following tables summarize the key quantitative data associated with this compound-based mRNA-LNP formulations.

Table 1: Physicochemical Properties of this compound LNPs

ParameterValue
Molar Ratio (this compound:Cholesterol:DOPE:DSPE-PEG) 16:8:4:1[4]
Particle Size (Z-average) ~100 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential Slightly positive at acidic pH, near neutral at physiological pH
Encapsulation Efficiency > 90%

Table 2: In Vitro Transfection Efficiency of this compound LNPs

Cell LineTransfection EfficiencyReporter GeneReference
Human Embryonic Kidney (HEK293)Up to 90% GFP knockoutCas9 mRNA/sgRNA[2]
HeLaHigh RFP expressionRFP mRNA[2]

Table 3: In Vivo Efficacy of this compound LNPs

Target GeneReduction in Protein LevelAnimal ModelReporter GeneReference
Proprotein convertase subtilisin/kexin type 9 (PCSK9)~80%MouseCas9 mRNA/sgRNA[4]
LuciferaseHigh expression in the liverMouseLuciferase mRNA[2]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles for mRNA Encapsulation

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing technique.

Materials:

  • This compound

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolaminoglycol (DSPE-PEG)

  • mRNA of interest

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device and cartridges

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, cholesterol, DOPE, and DSPE-PEG in ethanol at a molar ratio of 16:8:4:1.[4]

    • The final lipid concentration in ethanol should be between 10-20 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

  • Preparation of mRNA Solution:

    • Dilute the mRNA in citrate buffer (pH 4.0) to a final concentration of 0.2-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing will induce the self-assembly of the LNPs.

  • Purification:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with a molecular weight cutoff (MWCO) of 10-12 kDa to remove ethanol and unencapsulated components.

  • Sterilization and Storage:

    • Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

This protocol outlines the methods for determining the physicochemical properties of the formulated LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

  • Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute the LNP suspension in 10 mM NaCl solution.

  • Measure the electrophoretic mobility to determine the zeta potential.

3. mRNA Encapsulation Efficiency Quantification (RiboGreen Assay):

  • Prepare two sets of LNP samples.

  • To one set, add Triton X-100 (0.5% final concentration) to lyse the LNPs and release the encapsulated mRNA (total mRNA).

  • Leave the other set untreated (free mRNA).

  • Use a Quant-iT RiboGreen RNA Assay Kit according to the manufacturer's protocol to measure the fluorescence of both sets.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Fluorescence_total - Fluorescence_free) / Fluorescence_total] * 100

Protocol 3: In Vitro Transfection of mRNA using this compound LNPs

This protocol details the procedure for transfecting mammalian cells with this compound LNPs in culture.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound LNPs encapsulating reporter mRNA (e.g., GFP, Luciferase)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight.

  • Transfection:

    • On the day of transfection, remove the old medium and add fresh, pre-warmed complete medium.

    • Add the desired amount of this compound mRNA LNPs to each well. The optimal concentration should be determined empirically but typically ranges from 50 to 500 ng of mRNA per well.

    • Gently swirl the plate to mix.

  • Incubation and Analysis:

    • Incubate the cells for 24-48 hours.

    • Analyze the expression of the reporter protein using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Mandatory Visualizations

mRNA_Encapsulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization cluster_application Application lipid_prep Lipid Stock Solution (this compound, Cholesterol, DOPE, DSPE-PEG in Ethanol) microfluidics Microfluidic Mixing lipid_prep->microfluidics mrna_prep mRNA Solution (mRNA in Citrate Buffer pH 4.0) mrna_prep->microfluidics dialysis Dialysis vs. PBS microfluidics->dialysis Self-Assembled LNPs characterization Characterization (Size, PDI, Zeta, Encapsulation) dialysis->characterization in_vitro In Vitro Transfection characterization->in_vitro in_vivo In Vivo Administration characterization->in_vivo

Caption: Experimental workflow for this compound mRNA LNP formulation and application.

Endosomal_Escape_Pathway cluster_uptake Cellular Uptake cluster_escape Endosomal Escape & Release cluster_translation Protein Production LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome (Acidification, pH drop) EarlyEndosome->LateEndosome ThiolExchange Thiol-Disulfide Exchange with Endosomal Proteins LateEndosome->ThiolExchange Protonation of This compound MembraneDestabilization Endosomal Membrane Destabilization ThiolExchange->MembraneDestabilization Disulfide Cleavage mRNA_Release mRNA Release into Cytoplasm MembraneDestabilization->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Proposed mechanism of endosomal escape for this compound LNPs.

References

Application Note: BAMEA-O16B for High-Efficiency CRISPR/Cas9 mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for the in vitro delivery of CRISPR/Cas9 machinery using the bioreducible lipid nanoparticle, BAMEA-O16B. This document is intended for researchers, scientists, and drug development professionals.

The BAMEA-O16B system is a cutting-edge delivery vehicle for CRISPR/Cas9-based genome editing. It is centered around a novel bioreducible lipid, BAMEA-O16B, which forms the core of a lipid nanoparticle (LNP) designed for the efficient encapsulation and intracellular delivery of Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA).[1][2] A key challenge in CRISPR-based therapeutics is the safe and effective delivery of its components to target cells.[2][3] The BAMEA-O16B platform addresses this by leveraging the unique reductive environment within cells to trigger the release of its genetic payload.

The mechanism relies on disulfide bonds integrated into the BAMEA-O16B lipid structure.[1][4] These LNPs are readily taken up by cells through endocytosis.[3] Once inside the cell, the high intracellular concentration of reducing agents, such as glutathione (B108866) (GSH), cleaves the disulfide bonds.[2][5] This cleavage event destabilizes the nanoparticle, leading to the rapid and efficient release of the Cas9 mRNA and sgRNA into the cytoplasm.[2][4] The cell's own machinery then translates the mRNA into Cas9 protein, which complexes with the sgRNA to travel to the nucleus and perform precise gene editing.[3] This method of delivering the Cas9 component as an mRNA molecule is transient, reducing the risk of off-target effects that can be associated with plasmid DNA delivery.[6]

Studies have demonstrated that this delivery system can achieve remarkably fast and efficient genome editing. For instance, in human embryonic kidney (HEK) cells expressing green fluorescent protein (GFP), the BAMEA-O16B system achieved up to 90% knockout of GFP expression.[1][2][4] Notably, effective gene editing was observed as quickly as 24 hours after transfection.[1][2][4] The system has also shown high efficacy and biocompatibility in vivo, indicating its potential as a robust and versatile platform for therapeutic genome editing.[2][3]

Quantitative Data

The performance and characteristics of the BAMEA-O16B delivery system have been quantified across several studies. The data below summarizes key findings for both in vitro and in vivo applications.

Parameter Cell Line / Model Target Result Citation
Gene Knockout Efficiency Human Embryonic Kidney (HEK)Green Fluorescent Protein (GFP)Up to 90% knockout efficiency.[1][2][4]
Speed of Editing Human Embryonic Kidney (HEK)Green Fluorescent Protein (GFP)Effective gene knockout observed as fast as 24 hours post-delivery.[1][2][4]
Formulation Optimization Dendritic Cells (DCs)Programmed Death-Ligand 1 (PD-L1)LNPs with low cholesterol density showed superior mRNA uptake and gene editing.[7]
In Vivo Gene Knockdown Mouse ModelProprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)Serum PCSK9 levels reduced to 20% of non-treatment levels.[1][2][4][5]
Parameter Observation Citation
In Vitro Cytotoxicity BAMEA-O16B nanoparticles exhibited lower cytotoxicity than the commercial transfection reagent Lipofectamine 2000.[2]
In Vivo Biocompatibility Histological examination after intravenous injection in mice showed no signs of inflammation or hepatocellular injury.[2][3]
Cargo Release Mechanism The ionizable head of BAMEA-O16B facilitates RNA encapsulation, while intracellular glutathione (GSH) triggers disulfide bond degradation for cargo release.[5]

Experimental Workflow and Mechanism

The following diagrams illustrate the experimental workflow for using BAMEA-O16B in vitro and its mechanism of action for intracellular delivery.

BAMEA_O16B_Workflow cluster_prep 1. Nanoparticle Formulation cluster_cell_culture 2. Cell Transfection cluster_analysis 3. Analysis prep_lipids Prepare Lipid Mixture (BAMEA-O16B, Cholesterol, DOPE, DSPE-mPEG) formulate Mix & Self-Assemble Lipid Nanoparticles (LNPs) prep_lipids->formulate prep_rna Prepare RNA Solution (Cas9 mRNA + sgRNA) prep_rna->formulate transfect Add LNP Complex to Cells formulate->transfect seed Seed Cells in Plate (e.g., HEK293-GFP) seed->transfect incubate Incubate 24-72 hours transfect->incubate harvest Harvest Cells incubate->harvest analyze Assess Gene Editing Efficiency (Flow Cytometry, Western Blot, Sequencing) harvest->analyze

Caption: Experimental workflow for in vitro CRISPR/Cas9 delivery using BAMEA-O16B LNPs.

BAMEA_O16B_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome cluster_nucleus Nucleus lnp BAMEA-O16B LNP (Cas9 mRNA + sgRNA) endosome_lnp LNP inside Endosome lnp->endosome_lnp Endocytosis release Reductive Environment (GSH) Cleaves Disulfide Bonds -> RNA Release endosome_lnp->release translation mRNA Translation release->translation editing Gene Editing complex Cas9-sgRNA RNP Complex Formation translation->complex complex->editing

Caption: Mechanism of BAMEA-O16B LNP for intracellular delivery and gene editing.

Detailed Experimental Protocols

Protocol 1: Formulation of BAMEA-O16B/RNA Nanoparticles

This protocol describes a general method for formulating LNPs for CRISPR/Cas9 delivery. Molar ratios of lipids should be optimized for the specific cell type and application.

Materials:

  • BAMEA-O16B lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2k)

  • Cas9 mRNA

  • Target-specific sgRNA

  • Ethanol (B145695) (molecular biology grade)

  • Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Microfluidic mixing device (e.g., NanoAssemblr) or a syringe pump system

Method:

  • Prepare Lipid Stock Solution: Prepare a stock solution of the lipid mixture (BAMEA-O16B, DOPE, cholesterol, and DSPE-mPEG2k) in ethanol. The molar ratio can be optimized; a common starting point is 50:10:38.5:1.5.

  • Prepare RNA Solution: Dilute Cas9 mRNA and sgRNA in the reaction buffer to the desired concentration. A 3:1 mass ratio of Cas9 mRNA to sgRNA is often used.

  • Nanoparticle Assembly:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). The rapid mixing induces the self-assembly of the LNPs, encapsulating the RNA.

  • Purification:

    • Collect the nanoparticle suspension from the device outlet.

    • Dialyze the suspension against sterile PBS overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and non-encapsulated RNA.

  • Characterization & Storage:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol provides a guideline for transfecting adherent mammalian cells in a 24-well plate format.

Materials:

  • Target cells (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • BAMEA-O16B/RNA nanoparticle suspension

  • 24-well tissue culture plates

Method:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 5 x 10^4 cells per well).

  • Preparation of Transfection Complex:

    • On the day of transfection, thaw the BAMEA-O16B/RNA LNP suspension.

    • Dilute the required amount of LNPs into serum-free medium to achieve the desired final RNA concentration (e.g., 50-200 ng of total RNA per well). Gently mix by pipetting.

  • Transfection:

    • Aspirate the culture medium from the cells.

    • Gently add the diluted LNP complex to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection Care:

    • After the incubation period, remove the transfection medium.

    • Add fresh, complete (serum-containing) culture medium to each well.

    • Return the plate to the incubator and culture for an additional 24 to 72 hours before analysis.

Protocol 3: Assessment of Gene Editing Efficiency

The method for assessing editing efficiency depends on the target gene and the desired outcome.

A. For Reporter Gene Knockout (e.g., GFP):

  • Harvest Cells: At 48-72 hours post-transfection, wash the cells with PBS and detach them using trypsin.

  • Flow Cytometry: Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in FACS buffer (PBS + 2% FBS). Analyze the cell suspension on a flow cytometer to quantify the percentage of GFP-negative cells compared to a negative control (e.g., cells treated with LNPs containing a non-targeting sgRNA).

B. For Endogenous Gene Knockout:

  • Genomic DNA Extraction: Harvest cells 72 hours post-transfection and extract genomic DNA using a commercial kit.

  • PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using high-fidelity DNA polymerase.

  • Mismatch Cleavage Assay (e.g., T7E1):

    • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.

    • Digest the heteroduplexes with a mismatch-sensitive nuclease like T7 Endonuclease I.

    • Analyze the digested products on an agarose (B213101) gel. The presence of cleaved fragments indicates the presence of insertions/deletions (indels). Quantify band intensity to estimate editing efficiency.

  • Sequencing Analysis (Sanger or NGS):

    • Purify the PCR products and send them for Sanger sequencing. Analyze the resulting chromatograms using tools like TIDE or ICE to deconvolute the traces and quantify indel frequency and composition.

    • For more comprehensive analysis, use Next-Generation Sequencing (NGS) of the amplicons.

References

Application Notes and Protocols for Microfluidic-Based Synthesis of BAmP-O16B Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAmP-O16B is a novel ionizable cationic amino lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. A key feature of this compound is its bioreducible nature, attributed to the presence of disulfide bonds.[1][2] This characteristic allows for glutathione (B108866) (GSH)-responsive nanoparticle disassembly within the intracellular environment, leading to efficient cargo release.[3] Microfluidic synthesis offers a robust and reproducible method for the production of this compound nanoparticles, providing precise control over critical quality attributes such as particle size, polydispersity, and encapsulation efficiency.[4][5]

This document provides detailed application notes and protocols for the synthesis of this compound nanoparticles using a microfluidic approach. It is intended to guide researchers, scientists, and drug development professionals in the successful formulation and characterization of these advanced drug delivery vehicles.

Data Presentation

The physicochemical properties of nanoparticles are critical determinants of their in vivo performance. While specific data for this compound nanoparticles synthesized via microfluidics is not extensively published, the following table summarizes the expected and target characteristics for a well-formulated LNP system based on similar ionizable lipids.

ParameterSymbolTarget RangeMeasurement Technique
Mean Particle Size (Z-average)-80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity IndexPDI< 0.2Dynamic Light Scattering (DLS)
Zeta Potentialζ+10 to +40 mVLaser Doppler Velocimetry
Encapsulation EfficiencyEE%> 90%RiboGreen Assay (for RNA cargo)

Experimental Protocols

Protocol 1: Microfluidic Synthesis of this compound Nanoparticles

This protocol describes the preparation of this compound LNPs using a microfluidic mixing device. The principle involves the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the therapeutic cargo (e.g., mRNA, siRNA) at a low pH.

Materials:

  • This compound (in a suitable organic solvent, e.g., ethanol)

  • Helper lipids:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Therapeutic cargo (e.g., mRNA)

  • Ethanol (B145695) (anhydrous, USP grade)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., staggered herringbone micromixer)

  • Syringe pumps (2)

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration should be between 10-25 mg/mL.

    • Ensure complete dissolution by gentle vortexing.

  • Preparation of Aqueous Phase:

    • Dissolve the therapeutic cargo (e.g., mRNA) in 50 mM citrate buffer (pH 4.0).

    • The concentration of the cargo will depend on the desired final drug-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic system with two syringe pumps.

    • Load one syringe with the lipid stock solution (organic phase) and the other with the aqueous phase.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1.

    • Set the total flow rate (TFR) to 12 mL/min. The optimal TFR may vary depending on the microfluidic chip geometry and should be optimized for the desired particle size.[6]

    • Initiate the pumps to start the mixing process. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the this compound nanoparticles.

    • Collect the nanoparticle suspension from the outlet of the microfluidic chip.

  • Purification:

    • Immediately dialyze the collected nanoparticle suspension against PBS (pH 7.4) for at least 6 hours using a 10 kDa MWCO dialysis cassette to remove ethanol and raise the pH.

    • Replace the PBS buffer every 2 hours.

  • Sterilization and Storage:

    • Sterilize the final nanoparticle suspension by passing it through a 0.22 µm syringe filter.

    • Store the sterile this compound nanoparticle suspension at 4°C.

Protocol 2: Characterization of this compound Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the nanoparticle suspension in PBS (pH 7.4).

  • Measure the Z-average particle size and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the zeta potential using a laser Doppler velocimeter.

  • Perform measurements in triplicate.

3. Encapsulation Efficiency (EE%) Determination (for RNA cargo):

  • Use a Quant-iT RiboGreen RNA assay kit.

  • Measure the fluorescence of the intact nanoparticle suspension (to determine unencapsulated RNA).

  • Measure the fluorescence after lysing the nanoparticles with a surfactant (e.g., 0.5% Triton X-100) to determine the total RNA concentration.

  • Calculate the EE% using the following formula: EE% = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100

Mandatory Visualization

G cluster_prep Phase Preparation cluster_synthesis Microfluidic Synthesis cluster_purification Downstream Processing organic_phase Organic Phase (this compound, Helper Lipids in Ethanol) syringe_pumps Syringe Pumps organic_phase->syringe_pumps aqueous_phase Aqueous Phase (Therapeutic Cargo in Citrate Buffer pH 4.0) aqueous_phase->syringe_pumps microfluidic_chip Microfluidic Chip (Staggered Herringbone Mixer) syringe_pumps->microfluidic_chip mixing Rapid Nanoprecipitation & Self-Assembly microfluidic_chip->mixing collection Collection of Nanoparticle Suspension mixing->collection dialysis Dialysis vs. PBS pH 7.4 (Ethanol Removal & Buffer Exchange) collection->dialysis sterilization Sterile Filtration (0.22 µm) dialysis->sterilization final_product Final this compound Nanoparticle Formulation sterilization->final_product

Caption: Experimental workflow for the microfluidic synthesis of this compound nanoparticles.

G cluster_uptake Cellular Uptake and Endosomal Trafficking cluster_release Glutathione-Mediated Release extracellular Extracellular Space endocytosis Endocytosis extracellular->endocytosis LNP Internalization endosome Endosome (Acidic pH) endocytosis->endosome gsh High Intracellular Glutathione (GSH) endosome->gsh LNP in Endosome encounters Cytosolic GSH disulfide_cleavage Cleavage of Disulfide Bonds in this compound gsh->disulfide_cleavage np_disassembly Nanoparticle Disassembly disulfide_cleavage->np_disassembly endosomal_escape Endosomal Escape np_disassembly->endosomal_escape cargo_release Therapeutic Cargo Release endosomal_escape->cargo_release cytoplasm Cytoplasm cargo_release->cytoplasm Therapeutic Effect

Caption: Proposed mechanism of action for this compound nanoparticles.

References

Application Notes & Protocols: Calculating Lipid Ratios for BAmP-O16B Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids such as mRNA and siRNA. The precise ratio of the lipid components is a critical determinant of the efficacy, stability, and safety of these formulations. This document provides a detailed guide to calculating lipid ratios for LNPs incorporating BAmP-O16B , an ionizable cationic amino lipid.[1][2] The protocols and methodologies described herein are intended to provide a comprehensive framework for the rational design and formulation of this compound-based LNPs.

This compound is a key component in generating LNPs for therapeutic applications.[1][2] These nanoparticles are typically composed of four main lipid types:

  • Ionizable Cationic Lipid: this compound, which facilitates the encapsulation of negatively charged payloads like nucleic acids and aids in their endosomal escape.

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) to control particle size and provide steric stabilization, thereby increasing systemic circulation time.

  • Helper Lipid: A phospholipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which contributes to the structural integrity of the nanoparticle.

  • Sterol: Typically cholesterol, which modulates membrane fluidity and stability.

The molar ratio of these components significantly influences the physicochemical properties of the LNPs, including their size, charge, and encapsulation efficiency.[3][4]

Data Presentation: Lipid Components and Molar Ratios

A successful LNP formulation relies on the precise molar ratios of its lipid constituents. Below is a table summarizing the key information for this compound and common co-lipids, along with typical molar ratios used in LNP formulations.[4][5]

Lipid Component Role Molecular Weight ( g/mol ) Example Molar Ratios (%)
This compoundIonizable Cationic Lipid1198.02[1]30 - 50
CholesterolSterol386.6520 - 50
DSPCHelper Lipid790.1510 - 20
DMG-PEG 2000PEGylated Lipid~25090.5 - 5

Note: The molecular weight of PEGylated lipids can vary. Always refer to the manufacturer's specifications.

Experimental Protocols

Calculating Molar Ratios and Preparing Lipid Stock Solutions

This protocol outlines the steps to calculate the required mass of each lipid for a desired molar ratio and to prepare a concentrated lipid stock solution in an organic solvent.

Objective: To prepare a lipid stock solution with a precise molar ratio of this compound, cholesterol, DSPC, and DMG-PEG 2000.

Materials:

  • This compound

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (B145695), anhydrous

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Define the Molar Ratio: For this example, we will use a molar ratio of 50% this compound, 38.5% Cholesterol, 10% DSPC, and 1.5% DMG-PEG 2000.

  • Calculate Moles for a 1 mmol Total Lipid Stock:

    • Moles of this compound = 1 mmol * 0.50 = 0.5 mmol

    • Moles of Cholesterol = 1 mmol * 0.385 = 0.385 mmol

    • Moles of DSPC = 1 mmol * 0.10 = 0.1 mmol

    • Moles of DMG-PEG 2000 = 1 mmol * 0.015 = 0.015 mmol

  • Calculate the Required Mass of Each Lipid:

    • Mass (mg) = Moles (mmol) * Molecular Weight ( g/mol )

    • Mass of this compound = 0.5 mmol * 1198.02 g/mol = 599.01 mg

    • Mass of Cholesterol = 0.385 mmol * 386.65 g/mol = 148.87 mg

    • Mass of DSPC = 0.1 mmol * 790.15 g/mol = 79.02 mg

    • Mass of DMG-PEG 2000 = 0.015 mmol * 2509 g/mol = 37.64 mg

  • Prepare the Lipid Stock Solution:

    • Accurately weigh each lipid and transfer to a volumetric flask.

    • Dissolve the lipids in a sufficient volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 25 mM total lipid). For a 1 mmol total lipid preparation to a 25 mM concentration, you would dissolve the lipids in 40 mL of ethanol.

    • Ensure complete dissolution, using gentle warming if necessary. Store the stock solution under appropriate conditions (e.g., at -20°C).

LNP Formulation via Microfluidic Mixing

This protocol describes the formation of LNPs using a microfluidic device, a common and reproducible method.[6]

Objective: To formulate this compound LNPs encapsulating a nucleic acid payload.

Materials:

  • Lipid stock solution in ethanol (from Protocol 1)

  • Nucleic acid (e.g., mRNA) in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassette or similar buffer exchange system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Aqueous and Organic Phases:

    • Thaw the lipid stock solution.

    • Prepare the nucleic acid solution at the desired concentration in the aqueous buffer.

  • Set Up the Microfluidic System:

    • Prime the system according to the manufacturer's instructions.

    • Set the desired flow rates. The flow rate ratio (FRR) of the aqueous phase to the organic phase is a critical parameter, typically set at 3:1.[5]

  • LNP Formation:

    • Load the aqueous and organic solutions into their respective syringes.

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Buffer Exchange:

    • The resulting LNP solution will be in a mixed ethanol/aqueous buffer. It is crucial to remove the ethanol and exchange the buffer to a physiologically compatible one like PBS.

    • Perform dialysis or tangential flow filtration against PBS (pH 7.4) to remove ethanol and raise the pH. This step also neutralizes the charge of the ionizable lipid, which is important for in vivo applications.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 2-8°C.

Characterization of this compound LNPs

Objective: To determine the key physicochemical properties of the formulated LNPs.

Methods:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally considered indicative of a homogenous population.[7]

  • Zeta Potential: Measured using Laser Doppler Velocimetry to assess the surface charge of the nanoparticles.

  • Encapsulation Efficiency: The percentage of the nucleic acid that has been successfully encapsulated within the LNPs. This is often determined using a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of unencapsulated nucleic acid.

The results of these characterization assays should be compiled into a table for easy comparison between different formulations.

Formulation ID Molar Ratio (this compound/Chol/DSPC/PEG) Particle Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%)
BAmP-LNP-0150/38.5/10/1.5e.g., 85.2e.g., 0.15e.g., +5.3e.g., 95.6
BAmP-LNP-0240/48.5/10/1.5

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stock Lipid Stock (this compound, Chol, DSPC, PEG) in Ethanol Microfluidics Microfluidic Mixing (FRR 3:1) Lipid_Stock->Microfluidics NA_Solution Nucleic Acid in Aqueous Buffer (pH 4) NA_Solution->Microfluidics Buffer_Exchange Buffer Exchange (Dialysis/TFF to PBS pH 7.4) Microfluidics->Buffer_Exchange Sterilization Sterile Filtration (0.22 µm) Buffer_Exchange->Sterilization Final_LNP Final LNP Formulation Sterilization->Final_LNP DLS Size & PDI (DLS) Zeta Zeta Potential EE Encapsulation Efficiency Final_LNP->DLS Final_LNP->Zeta Final_LNP->EE

Caption: Workflow for this compound LNP formulation and characterization.

Lipid_Ratio_Calculation start Define Molar Ratio (e.g., 50:38.5:10:1.5) calc_moles Calculate Moles per Lipid for a Total Molarity start->calc_moles calc_mass Calculate Mass of Each Lipid (Mass = Moles x MW) calc_moles->calc_mass get_mw Obtain Molecular Weights (this compound, Chol, DSPC, PEG) get_mw->calc_mass weigh_dissolve Weigh and Dissolve Lipids in Organic Solvent calc_mass->weigh_dissolve end Lipid Stock Solution weigh_dissolve->end

References

Application Note: Comprehensive Analytical Characterization of BAmP-O16B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the formulation and analysis of lipid nanoparticle (LNP)-based drug delivery systems.

Introduction: Lipid nanoparticles are at the forefront of nucleic acid delivery, enabling therapies such as mRNA vaccines and gene therapies. The critical quality attributes (CQAs) of these LNPs, which dictate their safety and efficacy, are highly dependent on their physicochemical properties. The specific ionizable cationic lipid used, such as the hypothetical BAmP-O16B, is a key determinant of these properties. A comprehensive analytical strategy is therefore essential for the characterization and quality control of this compound LNP formulations. This document outlines standard protocols for key analytical techniques to assess LNP size, polydispersity, zeta potential, morphology, nucleic acid encapsulation efficiency, and component concentrations.

Physicochemical Characterization

The size, distribution, and surface charge of LNPs are fundamental CQAs that influence their stability, biodistribution, and cellular uptake.

Particle Size and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS) is a primary technique for measuring the hydrodynamic diameter and PDI of LNPs in solution.

  • Sample Preparation:

    • Allow the LNP stock solution to equilibrate to room temperature for 20 minutes.

    • Gently vortex the stock solution for 5-10 seconds.

    • Dilute the LNP stock solution in an appropriate buffer (e.g., 1x PBS, pH 7.4) to a suitable concentration for DLS analysis (typically 0.1-1.0 mg/mL). Ensure the buffer is pre-filtered through a 0.22 µm filter to remove dust and other particulates.

    • Transfer the diluted sample to a clean, low-volume disposable cuvette.

  • Instrument Setup (e.g., Malvern Zetasizer):

    • Set the measurement temperature to 25°C.

    • Select the appropriate material and dispersant properties in the software (e.g., "lipid" and "water").

    • Set the equilibration time to 120 seconds.

    • Configure the measurement for at least 3 replicate runs, with 10-15 measurements per run.

  • Data Acquisition and Analysis:

    • Initiate the measurement.

    • Upon completion, analyze the Z-average diameter and the Polydispersity Index (PDI) from the correlation function analysis.

    • An acceptable PDI for LNP formulations is typically < 0.2.

Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the LNP, which is crucial for stability and interaction with biological membranes. It is measured using Laser Doppler Electrophoresis.

  • Sample Preparation:

    • Dilute the LNP stock solution in 10 mM NaCl or a similar low-ionic-strength buffer to an appropriate concentration (e.g., 0.5 mg/mL). Using water or low-salt buffer is critical as high salt concentrations will screen the surface charge.

    • Ensure the buffer is pre-filtered through a 0.22 µm filter.

    • Transfer the sample to a disposable folded capillary cell, ensuring no air bubbles are trapped.

  • Instrument Setup (e.g., Malvern Zetasizer):

    • Set the measurement temperature to 25°C.

    • Select the appropriate material and dispersant parameters.

    • Use the auto-attenuation setting for the laser.

    • Configure the measurement for at least 3 replicate runs.

  • Data Acquisition and Analysis:

    • Initiate the measurement. The instrument applies an electric field and measures the velocity of the particles.

    • Record the mean zeta potential value in millivolts (mV). For ionizable LNPs, the zeta potential is expected to be near-neutral at physiological pH (7.4) and positive at acidic pH (e.g., 4.5).

LNP Morphology

Cryogenic Transmission Electron Microscopy (Cryo-TEM) provides direct visualization of the LNP structure and morphology.

  • Grid Preparation:

    • Place a TEM grid (e.g., lacey carbon) in a vitrification robot (e.g., Vitrobot).

    • Apply 3-4 µL of the LNP sample (at a concentration of ~1-5 mg/mL) to the grid.

  • Vitrification:

    • Blot the grid to create a thin aqueous film.

    • Immediately plunge-freeze the grid in liquid ethane (B1197151) cooled by liquid nitrogen. This process vitrifies the sample, preventing the formation of ice crystals.

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

    • Image the sample at a low electron dose to prevent radiation damage.

    • Acquire images at various magnifications to assess overall LNP morphology, size distribution, and lamellarity.

Nucleic Acid Payload Characterization

Ensuring the nucleic acid payload is securely encapsulated and intact is critical for the therapeutic function of the LNP.

Encapsulation Efficiency

The RiboGreen assay is a common method for quantifying the amount of encapsulated nucleic acid. It uses a fluorescent dye that selectively binds to nucleic acids, with a significant increase in fluorescence upon binding. By measuring fluorescence before and after LNP lysis with a surfactant, the percentage of encapsulated payload can be determined.

  • Reagent Preparation:

    • Prepare a TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

    • Prepare a 2% Triton X-100 solution in TE buffer.

    • Prepare the RiboGreen reagent working solution by diluting the stock concentrate (e.g., 1:200) in TE buffer. Protect from light.

    • Prepare a standard curve of the free nucleic acid (the same type as encapsulated) in TE buffer.

  • Sample Preparation (in a 96-well plate):

    • Total RNA (Lysed LNPs): Mix LNP sample, Triton X-100 solution, and TE buffer. Incubate for 10 minutes at 37°C to ensure complete lysis.

    • Free RNA (Intact LNPs): Mix LNP sample and TE buffer (without Triton X-100).

    • Blank: Prepare wells with only TE buffer.

  • Assay Procedure:

    • Add the RiboGreen working solution to all wells (standards and samples).

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Use the standard curve to determine the concentration of RNA in the "Total RNA" and "Free RNA" samples.

    • Calculate the Encapsulation Efficiency (%EE) as follows: %EE = [(Total RNA - Free RNA) / Total RNA] * 100

Summary of this compound LNP Quality Attributes

The following tables present example data for a typical this compound LNP formulation.

Table 1: Physicochemical Properties

Parameter Method Result Acceptance Criteria
Z-average Diameter (nm) DLS 85.2 nm 70 - 100 nm
Polydispersity Index (PDI) DLS 0.11 ≤ 0.2
Zeta Potential (mV) at pH 7.4 ELS -2.5 mV -10 to +10 mV

| Zeta Potential (mV) at pH 4.5 | ELS | +45.8 mV | > +30 mV |

Table 2: Payload and Composition Analysis

Parameter Method Result Acceptance Criteria
Encapsulation Efficiency (%) RiboGreen Assay 96.5% ≥ 90%
Total Lipid Concentration (mM) HPLC-CAD 20.1 mM 18 - 22 mM

| this compound Molar Ratio (%) | HPLC-CAD | 49.8% | 48 - 52% |

Diagrams and Workflows

Visual representations of the LNP structure and analytical workflows.

LNP_Structure cluster_LNP Lipid Nanoparticle Core cluster_Lipid Lipid Excipients cluster_Payload Payload Ionizable This compound (Ionizable Lipid) RNA Nucleic Acid (mRNA/siRNA) Helper Helper Lipid (e.g., DSPC) Chol Cholesterol PEG PEG-Lipid

Caption: Core components of a this compound lipid nanoparticle.

LNP_Characterization_Workflow cluster_PhysChem Physicochemical Analysis cluster_Payload Payload Analysis cluster_Composition Composition Analysis Formulation This compound LNP Formulation QC_Check Primary Quality Control Formulation->QC_Check DLS Size & PDI (DLS) QC_Check->DLS Zeta Zeta Potential (ELS) QC_Check->Zeta EE Encapsulation Efficiency (RiboGreen) QC_Check->EE CryoTEM Morphology (Cryo-TEM) DLS->CryoTEM HPLC Lipid Ratios & Concentration (HPLC) DLS->HPLC Integrity RNA Integrity (Gel Electrophoresis) EE->Integrity

Caption: General analytical workflow for LNP characterization.

Encapsulation_Efficiency_Workflow cluster_A Intact LNPs cluster_B Lysed LNPs start LNP Sample split start->split add_dye_A 1. Add RiboGreen Dye split->add_dye_A Aliquot 1 add_triton 1. Add Surfactant (Triton X-100) split->add_triton Aliquot 2 measure_A 2. Measure Fluorescence (F_free) add_dye_A->measure_A calc Calculate %EE = [(F_total - F_free) / F_total] * 100 measure_A->calc add_dye_B 2. Add RiboGreen Dye add_triton->add_dye_B measure_B 3. Measure Fluorescence (F_total) add_dye_B->measure_B measure_B->calc

Caption: Workflow for RNA encapsulation efficiency determination.

Application Notes and Protocols for BAmP-O16B in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of BAmP-O16B, a bioreducible cationic lipid, in cancer research. This compound is a key component in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of genetic material, such as messenger RNA (mRNA) and single-guide RNA (sgRNA), to cells. Its unique bioreducible properties, owing to integrated disulfide bonds, facilitate the release of its cargo within the reductive intracellular environment, making it a powerful tool for gene editing applications in cancer therapy.[1][2][3]

The primary application of this compound in cancer studies is as a vehicle for CRISPR/Cas9-mediated gene editing. This has been demonstrated in both direct targeting of cancer cells and in modulating immune cells for cancer immunotherapy.

Direct Gene Editing in Cancer Cell Lines

This compound-formulated LNPs have been successfully used to deliver Cas9 mRNA and sgRNA to cancer cells to edit genes essential for their growth and survival.

Application Example: Targeting HPV-18 in HeLa Cells

In a notable study, this compound LNPs were used to deliver Cas9 mRNA and sgRNA targeting the E6 and E7 oncogenes of the Human Papillomavirus type 18 (HPV18) in HeLa cells, a human cervical cancer cell line.[1] The successful delivery and subsequent gene editing led to a significant inhibition of HeLa cell growth, demonstrating the potential of this compound-mediated gene therapy for cervical cancer.[1][2]

Quantitative Data Summary:

Cell LineTarget GeneDelivered CargoObserved EffectEfficacyReference
HeLaHPV18 E6/E7Cas9 mRNA + sgHPV18Inhibition of cell growthSignificant[1][2]
HeLaReporter GeneRFP mRNARFP ExpressionEfficient[1]
HEK293-GFPReporter GeneCas9 mRNA + sgGFPGFP knockoutUp to 90%[1]

Immunotherapy Applications: Gene Editing in Immune Cells

This compound-based LNPs, referred to as BAMEA-O16B Lipid-Assisted Nanoparticles (BLANs), are also instrumental in cancer immunotherapy research. They can be used to genetically modify immune cells, such as dendritic cells (DCs), to enhance their anti-tumor activity.

Application Example: PD-L1 Knockout in Dendritic Cells

BLANs have been employed to deliver Cas9 mRNA and sgRNA targeting the Programmed Death-Ligand 1 (PD-L1) gene in dendritic cells.[4] Knocking out PD-L1 in DCs can enhance their ability to activate T cells, leading to a more robust anti-tumor immune response.[4] This approach has shown promise in suppressing tumor growth in preclinical models.[4]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles (BLANs)

This protocol describes the formulation of BLANs for the encapsulation of mRNA and sgRNA. The composition can be adjusted based on the target cell type.

Materials:

  • BAMEA-O16B lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2k)[5]

  • Cas9 mRNA and sgRNA

  • Ethanol (B145695)

  • Sodium Acetate (B1210297) Buffer

  • Phosphate Buffered Saline (PBS)

  • Chloroform (B151607)

  • Dialysis tubing (MWCO 10,000)

Procedure:

  • Dissolve BAMEA-O16B, cholesterol, and DOPE in chloroform in a glass vial. The ratios of these components may need to be optimized for specific applications. For example, a BAMEA-O16B to DOPE weight ratio of 4:1 has been used, with varying cholesterol densities.[5]

  • Dry the lipid mixture overnight in a fume hood to form a thin lipid film.

  • Hydrate the lipid film with a solution of ethanol and sodium acetate buffer.

  • In a separate vial, dilute the Cas9 mRNA and sgRNA in sodium acetate buffer.

  • Add the hydrated lipid solution dropwise to the mRNA/sgRNA solution containing DSPE-mPEG2000 while vortexing.

  • Dialyze the resulting nanoparticle solution against PBS using a dialysis bag to remove excess ethanol and unincorporated components.[5]

  • Characterize the formulated LNPs for size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Gene Editing in HeLa Cells

This protocol outlines the procedure for delivering Cas9 mRNA and sgRNA to HeLa cells using this compound LNPs to target a specific gene.

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound LNPs encapsulating Cas9 mRNA and sgRNA targeting HPV18

  • Control this compound LNPs encapsulating scramble sgRNA

  • 96-well plates

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound/Cas9 mRNA/sgHPV18 LNPs and control LNPs in complete growth medium.

  • Remove the existing medium from the cells and replace it with the medium containing the LNPs.

  • Incubate the cells for 48-72 hours.

  • Assess cell viability using a standard cell viability assay according to the manufacturer's instructions.

  • Analyze the results to determine the effect of targeting HPV18 on HeLa cell growth.[1]

Visualizations

BAMEA_O16B_LNP_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell LNP BAMEA-O16B LNP (with Cas9 mRNA & sgRNA) Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Endosome Endosome Endocytosis->Endosome Release Cargo Release (Reductive Environment) Endosome->Release 2. Endosomal Escape & Disulfide Bond Cleavage Translation Translation Release->Translation 3. mRNA Release Complex Cas9-sgRNA Complex Translation->Complex 4. Cas9 Protein Synthesis Nucleus Nucleus Complex->Nucleus 5. Nuclear Translocation Editing Gene Editing Nucleus->Editing 6. Target Gene Cleavage Apoptosis Cell Growth Inhibition / Apoptosis Editing->Apoptosis 7. Therapeutic Effect

Caption: Mechanism of BAMEA-O16B LNP-mediated gene editing in cancer cells.

Experimental_Workflow_HeLa cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Formulation 1. Formulate BAMEA-O16B LNPs (Cas9 mRNA + sgHPV18) Incubation 3. Incubate HeLa Cells with LNPs Formulation->Incubation HeLa_Culture 2. Culture HeLa Cells HeLa_Culture->Incubation Viability 4. Assess Cell Viability (e.g., MTT Assay) Incubation->Viability Data 5. Analyze Data & Determine Growth Inhibition Viability->Data

Caption: Experimental workflow for BAMEA-O16B LNP application in HeLa cells.

References

Troubleshooting & Optimization

BAmP-O16B LNP Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize BAmP-O16B LNP transfection efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

This compound is a bioreducible lipid that can be used in lipid nanoparticle (LNP) formulations to deliver messenger RNA (mRNA) and CRISPR/Cas9 genome editing components.[1] Its bioreducible nature, likely due to disulfide bonds, allows for efficient release of the nucleic acid payload within the reductive intracellular environment, which can lead to rapid and effective gene expression or editing.[1]

Q2: What are the key components of an effective LNP formulation?

LNP formulations typically consist of four main components that work together to encapsulate, transport, and deliver nucleic acid payloads:[2][3][4]

  • Ionizable Cationic Lipids (e.g., this compound): These lipids are crucial for encapsulating the negatively charged nucleic acids and facilitating their release from endosomes.[2][4]

  • Helper Lipids/Phospholipids (e.g., DOPE, DSPC): These lipids contribute to the stability and fusogenic properties of the LNP membrane, aiding in endosomal escape.[2]

  • Cholesterol: Cholesterol plays a vital role in the stability of the nanoparticles and can influence the release of the mRNA payload.[5]

  • PEGylated Lipids: These lipids enhance the stability and circulation time of the LNPs in biological systems.[3]

Q3: What is the optimal size for LNPs for efficient transfection?

For effective transfection, LNPs should generally have a particle size between 20 and 200 nm.[6] More specifically, smaller LNPs, typically under 100 nm, tend to show better cellular uptake and longer circulation times.[3]

Q4: How does the N:P ratio impact transfection efficiency?

The N:P ratio, which is the molar ratio of nitrogen in the ionizable lipids to the phosphate (B84403) in the mRNA, is a critical factor for the complexation of the lipid with the mRNA.[6] An N:P ratio of around 6 is often considered optimal for LNP formulations.[6]

Q5: Can serum in the culture medium affect transfection efficiency?

Yes, serum can interfere with the stability of LNPs. For this reason, it is often recommended to use serum-free or reduced-serum media during the transfection process to improve delivery.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Transfection Efficiency Suboptimal LNP Formulation: Incorrect lipid ratios can lead to poor encapsulation and delivery.Systematically optimize the molar ratios of the four main lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid).[8] Consider screening different helper lipids, as they can be cell-type dependent.[2]
Poor Nucleic Acid Quality: The presence of endotoxins or impurities in the nucleic acid preparation can hinder transfection.Use highly purified, endotoxin-free nucleic acids for your experiments.[7]
Inefficient Endosomal Escape: The LNP may be taken up by the cell but fails to release its payload into the cytoplasm.This compound is designed for efficient endosomal escape due to its bioreducible properties. Ensure that the intracellular environment is conducive to this process. The choice of helper lipid, such as DOPE, can also promote endosomal escape.[2]
Incorrect Cell Density: Cell density at the time of transfection can significantly impact uptake.Optimize cell density, aiming for a concentration of 0.5 to 1 million cells per mL to maintain cell health and maximize transfection.[7]
High Cytotoxicity High Concentration of Cationic Lipids: Permanently charged cationic lipids can be toxic to cells.Utilize ionizable lipids like this compound, which have a pKa that makes them neutral at physiological pH, reducing toxicity.[2]
Suboptimal LNP to Cell Ratio: Too many LNPs per cell can lead to toxicity.Perform a dose-response experiment to find the optimal LNP concentration that provides high transfection efficiency with minimal cell death.
Mycoplasma Contamination: Contamination can compromise cell health and affect experimental outcomes.Regularly test your cell cultures for mycoplasma to ensure consistent and reliable results.
Inconsistent Results Variable LNP Characteristics: Batch-to-batch variability in LNP size and polydispersity can lead to inconsistent transfection.Employ a reproducible manufacturing method, such as microfluidic mixing, to ensure uniform LNP formation.[8][9]
Cell Passage Number: High passage numbers can alter cell behavior and transfection susceptibility.Use cells with a low passage number and maintain consistent cell culture practices.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating mRNA.

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid in 100% ethanol (B145695) to create individual stock solutions.[10]

    • Combine the lipid stock solutions in the desired molar ratios to create the final lipid mixture in ethanol.

  • Preparation of mRNA Solution:

    • Dilute the mRNA to the desired concentration in a 10 mM citrate (B86180) buffer (pH 4.0).[10]

  • Microfluidic Mixing:

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Set up a microfluidic mixing device according to the manufacturer's instructions.

    • Pump the two solutions through the microfluidic device at a specific flow rate ratio to induce self-assembly of the LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA.[10]

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a Quant-iT RiboGreen assay or a similar method.[11]

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol outlines the steps for transfecting adherent cells with this compound LNPs.

  • Cell Seeding:

    • Seed adherent cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete cell culture medium.[10]

    • Incubate the cells overnight at 37°C and 5% CO2.

  • LNP Treatment:

    • Dilute the this compound LNP solution to the desired concentrations in complete cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the LNP-containing medium to each well.[10]

  • Incubation:

    • Incubate the cells with the LNPs for 24 hours.[10]

  • Analysis of Transfection Efficiency:

    • If using a reporter gene like luciferase, remove the medium and add a lysis buffer, followed by the luciferase assay reagent.[10] Measure the bioluminescent signal using a plate reader.

    • If using a fluorescent reporter like GFP, analyze the percentage of positive cells and the mean fluorescence intensity using flow cytometry.[12]

Protocol 3: Cell Viability Assay

This protocol describes how to assess the cytotoxicity of this compound LNPs.

  • Cell Treatment:

    • Follow the same procedure as for the in vitro transfection protocol, treating cells with a range of LNP concentrations.

    • Include a negative control (medium only) and a positive control for cytotoxicity (e.g., 0.1% Triton X-100).[11]

  • MTT Assay:

    • After the 24-hour incubation, add MTT reagent to each well at a final concentration of 250 µg/mL in fresh medium.[11]

    • Incubate for a period that allows for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength to determine cell viability relative to the negative control.

Quantitative Data Summary

Table 1: Factors Influencing LNP Transfection Efficiency

Parameter Typical Range/Value Impact on Transfection Efficiency Reference
Particle Size < 100 nmSmaller size enhances cellular uptake and circulation time.[3]
Polydispersity Index (PDI) < 0.2A lower PDI indicates a more homogenous LNP population, leading to more consistent results.[13]
Zeta Potential +30 to +40 mVA positive zeta potential can promote optimal transfection.[2]
N:P Ratio ~6This ratio is crucial for the complexation of the ionizable lipid with the mRNA.[6]
Cholesterol Density VariableLower cholesterol density in this compound LNPs has been shown to improve mRNA uptake and endosomal escape in dendritic cells.[5]
Cell Density 0.5 - 1 x 10^6 cells/mLOptimal cell density is critical for maintaining cell health and maximizing transfection.[7]

Visual Guides

LNP_Transfection_Workflow LNP Transfection & Analysis Workflow cluster_formulation LNP Formulation cluster_transfection In Vitro Transfection cluster_analysis Downstream Analysis prep_lipids Prepare Lipid Stock Solutions (this compound, Helper, Cholesterol, PEG) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA Solution (Citrate Buffer, pH 4.0) prep_mrna->mixing purification Purification (Dialysis vs. PBS) mixing->purification seed_cells Seed Adherent Cells (e.g., 96-well plate) purification->seed_cells add_lnps Add Diluted LNPs to Cells seed_cells->add_lnps incubate Incubate for 24h add_lnps->incubate efficiency_assay Transfection Efficiency Assay (Luciferase or Flow Cytometry) incubate->efficiency_assay viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay

Caption: A flowchart of the LNP formulation, transfection, and analysis process.

LNP_Uptake_Pathway LNP Cellular Uptake and mRNA Release lnp This compound LNP (Neutral at pH 7.4) endocytosis Endocytosis lnp->endocytosis 1. Uptake cell_membrane Cell Membrane endosome Early Endosome (Acidifying) endocytosis->endosome protonation This compound Protonation (Positive Charge) endosome->protonation 2. pH Drop escape Endosomal Escape protonation->escape 3. Membrane Destabilization mrna_release mRNA Release into Cytoplasm escape->mrna_release 4. Release translation Translation to Protein mrna_release->translation 5. Expression

Caption: The mechanism of LNP cellular uptake and subsequent mRNA release.

References

Technical Support Center: BAmP-O16B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAmP-O16B, a state-of-the-art ionizable amino lipid for formulating lipid nanoparticles (LNPs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of this compound in cargo encapsulation.

Important Note: this compound is a component of the lipid nanoparticle itself, not the therapeutic cargo. Therefore, "encapsulation efficiency" refers to the successful entrapment of your cargo (e.g., mRNA, siRNA, peptides) within the LNP formulated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in a lipid nanoparticle formulation?

A1: this compound is an ionizable cationic amino lipid.[1] Its primary role is to form the core structure of the lipid nanoparticle and facilitate the encapsulation of negatively charged cargo, such as nucleic acids (mRNA, siRNA) or other therapeutic molecules. At an acidic pH during formulation, this compound becomes protonated (positively charged), enabling strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids.[2][3] This interaction is fundamental to achieving high encapsulation efficiency. The lipid also contains bioreducible disulfide bonds, which can aid in the intracellular release of the cargo in the reductive environment of the cytoplasm.[4][5][6]

Q2: What are the most critical factors influencing the encapsulation efficiency of cargo in this compound LNPs?

A2: The three most critical factors are:

  • Lipid Composition and Ratios: The molar ratio of this compound to other components like cholesterol, helper lipids (e.g., DOPE or DSPC), and a PEG-lipid (e.g., DSPE-mPEG2000) is crucial.[2] These ratios affect the stability, size, and cargo-loading capacity of the nanoparticles.[7][8]

  • pH of the Aqueous Phase: The pH of the buffer containing your cargo during the formulation process is paramount. An acidic pH (typically between 4.0 and 6.0) is required to ensure this compound is positively charged to interact with the anionic cargo.[2]

  • Cargo Quality and Properties: The integrity, purity, size, and concentration of your cargo (e.g., mRNA, peptide) directly impact encapsulation. Aggregated or degraded cargo will encapsulate poorly.

Q3: How does the cholesterol concentration affect encapsulation efficiency?

A3: While cholesterol is vital for the stability of the LNP membrane, studies on LNPs made with the closely related BAMEA-O16B show that high encapsulation efficiency for mRNA (>94%) can be maintained even with varying cholesterol concentrations, including formulations with 0% cholesterol.[7][9] However, altering cholesterol density does significantly impact other critical quality attributes like particle size, zeta potential, and, importantly, the rate of cargo release and subsequent biological activity.[7][9][10][11] Therefore, cholesterol levels should be optimized for delivery efficiency rather than just encapsulation.

Q4: Can this compound be used to encapsulate peptides?

A4: While this compound is primarily documented for nucleic acid delivery, its cationic nature makes it potentially suitable for encapsulating anionic peptides or peptides that have been modified to carry a net negative charge. For neutral or cationic peptides, a common strategy involves forming a hydrophobic ion pair with an anionic surfactant to facilitate encapsulation within a lipid matrix.[12][13] The success of peptide encapsulation will strongly depend on the peptide's physicochemical properties (size, charge, hydrophobicity).[12][13]

Q5: What is the recommended method for preparing this compound LNPs?

A5: Microfluidic mixing is a highly recommended method for preparing this compound LNPs.[14] This technique allows for rapid and controlled mixing of the lipid-in-ethanol phase with the cargo-in-aqueous-buffer phase, resulting in the formation of LNPs with a uniform size distribution (low polydispersity) and high encapsulation efficiency.[15]

Troubleshooting Guides

This guide addresses common issues encountered during the encapsulation of cargo within this compound LNPs.

Issue 1: Low Encapsulation Efficiency (<80%)
Potential CauseRecommended Solution
Incorrect pH of Aqueous Buffer The ionizable amine on this compound requires an acidic environment to be protonated. Verify that the pH of your cargo-containing buffer is between 4.0 and 6.0. Prepare fresh buffer and calibrate your pH meter before use.
Suboptimal Lipid Ratios The balance between the four lipid components is critical. An incorrect ratio can lead to unstable particles that cannot efficiently retain cargo. Systematically screen different molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid. A common starting point for similar ionizable lipids is a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid).[2]
Poor Cargo Quality Degraded mRNA, aggregated peptides, or impurities in the cargo solution can prevent efficient loading. Assess the quality and integrity of your cargo before encapsulation. For mRNA, use gel electrophoresis to check for degradation. For peptides, use HPLC to confirm purity.
Inadequate Mixing/Formulation Parameters If using microfluidics, incorrect flow rates or ratios can lead to poor particle formation. Optimize the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous to ethanol (B145695) phases. A common starting FRR is 3:1 (Aqueous:Ethanol).
Low Cargo-to-Lipid Ratio Insufficient cargo concentration relative to the lipid concentration can appear as low efficiency. Try increasing the concentration of your cargo in the aqueous phase. Ensure the cargo remains soluble at the desired concentration and pH.
Issue 2: High Polydispersity Index (PDI > 0.2)
Potential CauseRecommended Solution
Aggregation During Formulation Poor lipid solubility in the ethanol phase or suboptimal mixing can cause aggregation. Ensure all lipids are fully dissolved in ethanol before mixing. You may gently warm the solution to aid dissolution. Filter the lipid solution through a 0.22 µm syringe filter before use.
Inconsistent Mixing Manual mixing methods can introduce variability. Use a controlled and rapid mixing system like a microfluidic device. This ensures uniform and reproducible nanoparticle assembly.[15]
Post-Formulation Instability The buffer used for dialysis or tangential flow filtration (TFF) after initial formulation can affect particle stability. Ensure the dialysis/TFF buffer is appropriate (e.g., PBS at pH 7.4) and that the process is performed promptly after formulation.

Quantitative Data Summary

The following table summarizes data from a study on BAMEA-O16B LNPs, demonstrating the effect of cholesterol density on key nanoparticle attributes and mRNA encapsulation efficiency. While encapsulation efficiency remains high, other parameters change significantly.

Formulation (Molar Ratios)Cholesterol Density (% w/w)Particle Size (nm)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
BAMEA-O16B/DOPE/DSPE-mPEG₂ₖ/Chol40%~120~15>94%
BAMEA-O16B/DOPE/DSPE-mPEG₂ₖ/Chol5%~150~25>94%
BAMEA-O16B/DOPE/DSPE-mPEG₂ₖ0%~180~30>94%

Data adapted from studies on BAMEA-O16B LNPs for illustrative purposes.[7][9] Actual values may vary based on specific cargo and process parameters.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing

This protocol describes a general method for encapsulating mRNA. It should be optimized for your specific application.

  • Preparation of Lipid Phase:

    • Prepare a stock solution of this compound, cholesterol, a helper lipid (e.g., DOPE), and a PEG-lipid (e.g., DSPE-mPEG2000) in absolute ethanol.

    • A typical molar ratio to start with is 50:38.5:10:1.5 (this compound:Cholesterol:DOPE:DSPE-mPEG2000).

    • Ensure all lipids are fully dissolved. The final lipid concentration in the ethanol phase is typically between 10-25 mM.

  • Preparation of Aqueous Phase:

    • Dissolve your mRNA cargo in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • The final mRNA concentration should be determined based on the desired final drug-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., NanoAssemblr®).

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the Flow Rate Ratio (FRR) of the aqueous phase to the ethanol phase, typically at 3:1.

    • Set the Total Flow Rate (TFR), for example, at 12 mL/min.

    • Initiate mixing. The newly formed LNP dispersion will be collected from the outlet.

  • Buffer Exchange and Concentration:

    • Immediately after formulation, dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) for at least 6 hours to remove ethanol and raise the pH.

    • Alternatively, use Tangential Flow Filtration (TFF) for buffer exchange and concentration.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 2: Measuring mRNA Encapsulation Efficiency via Quant-iT™ RiboGreen™ Assay

This assay quantifies the amount of mRNA protected inside the LNPs.

  • Reagent Preparation:

    • Prepare a 1x TE buffer solution (10 mM Tris-HCl, 1 mM EDTA, pH ~7.5).

    • Prepare the RiboGreen™ working solution by diluting the stock reagent 200-fold in 1x TE buffer. Protect from light.

    • Prepare a 2% Triton X-100 solution in nuclease-free water.

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of your free mRNA in 1x TE buffer to create a standard curve (e.g., from 0 ng/mL to 1000 ng/mL).

  • Sample Preparation (in a 96-well plate):

    • To measure unencapsulated (free) mRNA: Dilute your LNP sample in 1x TE buffer to a concentration that falls within the range of your standard curve.

    • To measure total mRNA: Dilute your LNP sample in 1x TE buffer containing 0.5% Triton X-100.[1] The detergent will lyse the LNPs and release the encapsulated mRNA. Incubate for 10 minutes at 37°C.

  • Measurement:

    • Add the RiboGreen™ working solution to all standard and sample wells.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in your samples.

    • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = ([Total mRNA] - [Free mRNA]) / [Total mRNA] * 100% [1]

Visual Guides

Diagrams created using DOT language to illustrate key workflows and relationships.

troubleshooting_workflow start Low Encapsulation Efficiency check_ph Is aqueous buffer pH 4.0-6.0? start->check_ph check_lipids Are lipid ratios optimized? check_ph->check_lipids Yes solution_ph Adjust pH of aqueous buffer check_ph->solution_ph No check_cargo Is cargo quality high (intact, pure)? check_lipids->check_cargo Yes solution_lipids Screen lipid molar ratios (e.g., 50:38.5:10:1.5) check_lipids->solution_lipids No check_mixing Are mixing parameters optimal? check_cargo->check_mixing Yes solution_cargo Verify cargo integrity (Gel, HPLC) check_cargo->solution_cargo No solution_mixing Optimize TFR and FRR check_mixing->solution_mixing No

Caption: Troubleshooting logic for low encapsulation efficiency.

experimental_workflow cluster_prep 1. Preparation cluster_form 2. Formulation cluster_purify 3. Purification cluster_char 4. Characterization prep_lipids Prepare Lipids in Ethanol mixing Microfluidic Mixing (FRR 3:1) prep_lipids->mixing prep_cargo Prepare Cargo in Acidic Buffer (pH 5) prep_cargo->mixing purification Buffer Exchange (Dialysis / TFF to pH 7.4) mixing->purification characterization Measure Size, PDI, Zeta Measure Encapsulation Efficiency purification->characterization

Caption: LNP formulation and characterization workflow.

References

Technical Support Center: BAmP-O16B Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with BAmP-O16B lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in lipid nanoparticle (LNP) formulations?

This compound is an ionizable cationic amino lipid.[1][2][3] It is a key component in the formation of lipid nanoparticles (LNPs), which are used as delivery vehicles for various therapeutic agents, such as proenzymes and nucleic acids (e.g., mRNA for CRISPR/Cas9 genome editing).[1][4][5] Its ionizable nature is crucial: at a low pH (during formulation), it is positively charged, allowing for efficient encapsulation of negatively charged cargo like RNA. At physiological pH (around 7.4), it is nearly neutral, which helps in reducing the cytotoxicity associated with permanently charged cationic lipids.[2][6][7][8]

Q2: What are the common causes of cytotoxicity in this compound LNP formulations?

The primary source of cytotoxicity in LNP formulations, including those with this compound, is the cationic lipid component itself. The positive charge, while essential for cargo loading and endosomal escape, can lead to membrane disruption and activation of cell death pathways.[6][9][10] Other contributing factors include:

  • High N/P Ratio: An excessive positive charge from a high ratio of nitrogen in the cationic lipid to phosphate (B84403) in the nucleic acid cargo can increase toxicity.[2][11]

  • Lipid Composition: The type and ratio of helper lipids, cholesterol, and PEGylated lipids can influence the overall toxicity of the formulation.[12]

  • Particle Size and Stability: Suboptimal particle size and poor formulation stability can lead to increased cytotoxicity.[12]

  • Cellular Interactions: Interactions with cell membranes and activation of intracellular signaling pathways can induce inflammatory responses and apoptosis.[10]

Q3: How can I reduce the cytotoxicity of my this compound formulation?

Reducing cytotoxicity involves a multi-faceted optimization of the LNP formulation. Key strategies include:

  • Optimizing the Molar Ratios of Lipids: Systematically vary the molar percentages of this compound, helper lipids (e.g., DOPE, DSPC), cholesterol, and PEG-lipid to find a composition with the best balance of efficacy and safety.[1][13][14]

  • Adjusting the N/P Ratio: Lowering the N/P ratio can significantly decrease cytotoxicity. It is crucial to find the lowest ratio that still provides efficient encapsulation and delivery of the cargo.[2][11]

  • Modifying PEGylated Lipid Content: Increasing the molar percentage of the PEG-lipid can shield the surface charge of the LNPs, reducing non-specific cellular interactions and toxicity.[15][16][17][18] However, excessive PEGylation might hinder endosomal escape and reduce efficacy.[18]

  • Choice of Helper Lipids: The type of helper lipid can impact the fusogenicity and stability of the LNP, which in turn affects cytotoxicity. Experimenting with different helper lipids may yield less toxic formulations.[19]

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound formulations.

Issue Potential Cause Recommended Solution
High levels of cell death in vitro, even at low concentrations. The N/P ratio of the formulation may be too high, leading to excessive positive charge and cytotoxicity.Optimize the N/P Ratio: Perform a dose-response experiment with varying N/P ratios (e.g., from 3:1 to 12:1) to identify the lowest ratio that maintains therapeutic efficacy while minimizing cell death.[2][11]
The molar percentage of this compound in the LNP is too high.Adjust Lipid Composition: Systematically decrease the molar percentage of this compound while adjusting the proportions of helper lipids and cholesterol. Refer to the Lipid Formulation Optimization Table below for starting points.[18]
Inconsistent results and high variability between experimental batches. The LNP formulation process is not well-controlled, leading to variations in particle size, polydispersity, and encapsulation efficiency.Standardize Formulation Protocol: Ensure consistent mixing speeds, temperatures, and buffer conditions during LNP formation. Characterize each batch for size, zeta potential, and encapsulation efficiency to ensure reproducibility.
Degradation of lipids or cargo.Ensure Proper Storage: Store this compound and other lipids under the recommended conditions (e.g., -20°C or -80°C) and handle them according to the manufacturer's instructions to prevent degradation.[5]
Low therapeutic efficacy in vivo despite good in vitro results. The LNP formulation is being rapidly cleared by the immune system.Optimize PEGylation: Increase the molar percentage of the PEG-lipid (e.g., from 1% to 5%) to enhance circulation time and reduce immune recognition.[15][20] The molecular weight of the PEG can also be varied.[16]
Poor endosomal escape of the therapeutic cargo.Adjust Helper Lipid Composition: Incorporate fusogenic helper lipids like DOPE, which can facilitate the release of the cargo from the endosome into the cytoplasm.[19]

Data Presentation: Lipid Formulation Optimization

The following table provides a starting point for optimizing the lipid composition of this compound LNPs to reduce cytotoxicity. The ratios are given in molar percentages.

Formulation ID This compound (mol%) Helper Lipid (e.g., DOPE) (mol%) Cholesterol (mol%) PEG-Lipid (e.g., DMG-PEG2000) (mol%) Expected Outcome
LNP-1 (High Cationic) 501038.51.5High efficacy, potentially high cytotoxicity.
LNP-2 (Reduced Cationic) 401543.51.5Moderate efficacy, reduced cytotoxicity.[13]
LNP-3 (Increased PEG) 4015405Potentially lower cytotoxicity and longer circulation.[14]
LNP-4 (Balanced) 3520432Aims for a balance between efficacy and safety.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing

This protocol describes the formulation of this compound LNPs using a microfluidic device, which allows for controlled and reproducible mixing.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • Ethanol (B145695)

  • Aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.0)

  • Therapeutic cargo (e.g., mRNA) in an appropriate buffer

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios. The total lipid concentration can be optimized (e.g., 10-25 mM).

  • Prepare Cargo Solution: Dilute the therapeutic cargo in the aqueous buffer.

  • Microfluidic Mixing: Set the total flow rate and the flow rate ratio on the microfluidic device. A common starting point is a 3:1 aqueous to alcoholic phase flow rate ratio.

  • LNP Formation: Load the lipid solution and the cargo solution into their respective syringes and start the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Dialysis/Purification: Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated cargo.

  • Characterization: Characterize the final LNP formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to evaluate the cytotoxicity of different this compound LNP formulations on a selected cell line.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • This compound LNP formulations at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Remove the old medium and add fresh medium containing serial dilutions of the LNP formulations to the wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. Plot the cell viability against the LNP concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

Mandatory Visualizations

Signaling Pathways

Cytotoxicity_Signaling_Pathway LNP Cationic LNP (e.g., this compound) Cell_Membrane Cell Membrane LNP->Cell_Membrane Interaction Membrane_Disruption Membrane Disruption LNP->Membrane_Disruption High Concentration Inflam_Pathway Inflammatory Pathways (e.g., TLR, NF-κB) LNP->Inflam_Pathway Activation Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Endosomal_Escape Endosomal Escape (Membrane Fusion) Endosome->Endosomal_Escape Protonation of This compound Cargo_Release Cargo Release Endosomal_Escape->Cargo_Release Endosomal_Escape->Membrane_Disruption ROS_Production ROS Production Membrane_Disruption->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis Cytokine_Release Cytokine Release Inflam_Pathway->Cytokine_Release Cytokine_Release->Apoptosis

Caption: Cellular uptake and potential cytotoxicity pathways of this compound LNPs.

Experimental Workflow

LNP_Optimization_Workflow Start Start: High Cytotoxicity Observed Formulation 1. LNP Formulation (Microfluidics) Start->Formulation Characterization 2. Physicochemical Characterization (Size, Zeta, Encapsulation) Formulation->Characterization InVitro_Screening 3. In Vitro Cytotoxicity Screening (MTT Assay) Characterization->InVitro_Screening Analysis 4. Analyze IC50 and Efficacy InVitro_Screening->Analysis Optimization_Loop Optimize Formulation: - Adjust Lipid Ratios - Vary N/P Ratio - Modify PEG Content Analysis->Optimization_Loop Toxicity too high? Lead_Formulation 5. Identify Lead Formulation Analysis->Lead_Formulation Acceptable toxicity and efficacy Optimization_Loop->Formulation

Caption: Workflow for optimizing this compound LNP formulations to reduce cytotoxicity.

References

Technical Support Center: The Impact of Cholesterol Concentration on BAmP-O16B LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BAmP-O16B lipid nanoparticles (LNPs). The information is designed to address specific issues that may be encountered during experimentation, with a focus on the critical role of cholesterol concentration.

Troubleshooting Guide

This guide addresses common problems encountered during the formulation and application of this compound LNPs, with a focus on issues related to cholesterol concentration.

Problem Potential Cause Recommended Solution
Low mRNA Encapsulation Efficiency (<80%) Suboptimal cholesterol concentration affecting LNP stability and condensation of mRNA.Standard LNP formulations often utilize a cholesterol molar percentage between 30-50% to ensure structural stability.[1] Formulations with very low cholesterol (e.g., 10 mol%) have shown decreased mRNA encapsulation efficacy over time.[1] It is recommended to formulate this compound LNPs with cholesterol content in the 30-50 mol% range. A systematic variation of the cholesterol percentage within this range may be necessary to find the optimal ratio for this compound.
High Polydispersity Index (PDI > 0.25) LNP aggregation or instability, potentially due to insufficient cholesterol.LNPs with 40 mol% cholesterol have demonstrated a narrower size distribution (PDI < 0.2) compared to those with lower cholesterol concentrations.[1] Increasing the cholesterol molar percentage can enhance the structural stability of the LNPs. Ensure proper mixing during formulation, as this is also a critical factor for achieving a low PDI.[2]
Inconsistent Particle Size Instability of the LNP formulation. Low cholesterol content can lead to an increase in particle size over a short storage period.[1]For improved stability, especially during storage, maintaining a higher cholesterol content (e.g., 40 mol%) is advisable. LNPs with 10 mol% cholesterol have been observed to significantly increase in size after one week at 4°C.[1]
Low Protein Expression in vitro or in vivo Poor LNP stability, inefficient endosomal escape, or altered biodistribution due to cholesterol content.Protein expression has been shown to decrease as the cholesterol molar percentage in mRNA-LNPs is reduced from 40 mol% to 20 mol% and 10 mol%.[1] This is observed both in cell culture (HepG2 cells) and in vivo.[1] For optimal protein expression, a cholesterol concentration of around 40 mol% is recommended as a starting point for this compound LNP formulations.
Undesirable Biodistribution (e.g., high liver uptake) Cholesterol content influences the interaction of LNPs with serum proteins, which in turn affects their biodistribution.Reducing the cholesterol content in LNPs has been shown to decrease their accumulation in the liver.[3] If reduced liver targeting is desired for your this compound LNPs, experimenting with lower cholesterol molar percentages (e.g., 10-20 mol%) could be a viable strategy.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical molar percentage of cholesterol used in LNP formulations?

A1: Standard mRNA-LNP formulations typically contain cholesterol at a molar percentage of 30-50%.[1] This range is considered optimal for contributing to the structural stability of the nanoparticles.[1] For example, a common benchmark formulation uses a molar ratio of 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.[2]

Q2: How does varying the cholesterol concentration affect the physicochemical properties of LNPs?

A2: Cholesterol concentration significantly impacts LNP size, polydispersity index (PDI), and encapsulation efficiency. Generally, LNPs with a cholesterol content of around 40 mol% exhibit a particle size of 75-140 nm with a low PDI (<0.2), and high mRNA encapsulation efficiency (>80%).[1] Lowering the cholesterol content can lead to a decrease in stability, an increase in particle size over time, and a reduction in encapsulation efficiency.[1]

Q3: What is the effect of cholesterol concentration on the stability of this compound LNPs?

A3: While specific data for this compound is not available, general findings for other LNPs indicate that cholesterol is crucial for stability. For instance, LNPs with 10 mol% cholesterol showed a significant increase in particle size and a decrease in mRNA encapsulation efficacy after one week of storage at 4°C, whereas formulations with higher cholesterol content remained more stable.[1] Therefore, for enhanced stability of this compound LNPs, a higher molar percentage of cholesterol is recommended.

Q4: How does cholesterol concentration influence the transfection efficiency of LNPs?

A4: Cholesterol concentration has a direct impact on protein expression. Studies have shown that for both in vitro (in HepG2 cells) and in vivo models, protein expression decreases significantly as the cholesterol molar percentage is reduced from 40 mol% to 10 mol%.[1] This suggests that cholesterol plays a role in the effective delivery and/or endosomal escape of the mRNA cargo.

Q5: Can cholesterol content be modulated to alter the biodistribution of LNPs?

A5: Yes, the cholesterol content of LNPs can influence their biodistribution. A decrease in the cholesterol proportion can impair the delivery of LNPs to hepatocytes.[3] This is because cholesterol-rich liposomes tend to bind less protein in the bloodstream, leading to delayed clearance and greater uptake by hepatocytes.[1] Therefore, modifying the cholesterol concentration in your this compound LNPs could be a strategy to tune their organ-specific targeting.

Quantitative Data Summary

Table 1: Effect of Cholesterol Concentration on Physicochemical Properties of mRNA-LNPs

Cholesterol (mol%)Particle Size (nm)PDImRNA Encapsulation Efficiency (%)
10~110-140< 0.25> 80% (initially), decreases over time
20~90-120< 0.25> 80%
40~75-100< 0.2> 80%

Data generalized from studies on various LNP formulations.[1][4]

Table 2: Impact of Cholesterol Concentration on In Vivo Luciferase Expression

Cholesterol (mol%)Relative Luciferase Expression in Liver (vs. 10 mol%)
101x
20~118x - 157x
40~333x - 615x

Data is based on SS-OP LNPs after subcutaneous or intramuscular administration in mice.[1]

Experimental Protocols

1. LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic device, which can be adapted for this compound LNPs.

  • Materials:

    • This compound (ionizable lipid)

    • DSPC (helper lipid)

    • Cholesterol

    • DMG-PEG (PEGylated lipid)

    • mRNA in citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

    • Ethanol (B145695)

    • Microfluidic mixing system (e.g., NanoAssemblr®)[5]

  • Procedure:

    • Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG at the desired molar ratio (e.g., 50:10:38.5:1.5).[2]

    • Dissolve the mRNA in a citrate buffer.

    • Set up the microfluidic mixing system.

    • Load the lipid solution in ethanol into one syringe and the mRNA solution in citrate buffer into another.

    • Mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).[2]

    • The resulting LNP solution is collected.

    • Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.

2. Characterization of LNP Physicochemical Properties

  • Particle Size and Polydispersity Index (PDI):

    • Measured by Dynamic Light Scattering (DLS).[1][2]

    • Dilute the LNP sample in PBS before measurement.

  • mRNA Encapsulation Efficiency:

    • Determined using a Ribogreen assay.[1]

    • The fluorescence of the sample is measured before and after the addition of a detergent (e.g., Triton X-100) that lyses the LNPs.

    • Encapsulation efficiency is calculated as: EE (%) = (Total RNA - Free RNA) / Total RNA * 100.[5]

  • Zeta Potential:

    • Measured using Laser Doppler Electrophoresis.[4]

    • Dilute the LNP sample in an appropriate buffer (e.g., PBS or deionized water) for measurement.

Visualizations

LNP_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stock Lipid Stock Solution (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA Solution in Citrate Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis LNP Suspension DLS DLS (Size, PDI) Dialysis->DLS Purified LNPs Ribogreen Ribogreen Assay (EE%) Dialysis->Ribogreen Zeta Zeta Potential Dialysis->Zeta Cholesterol_Impact_Logic cluster_increase Increase cluster_decrease Decrease Cholesterol_Conc Cholesterol Concentration in this compound LNP Formulation Increased_Stability Increased Structural Stability Cholesterol_Conc->Increased_Stability Higher (e.g., 40 mol%) Higher_Expression Higher Protein Expression Cholesterol_Conc->Higher_Expression Higher (e.g., 40 mol%) Decreased_Stability Decreased Structural Stability Cholesterol_Conc->Decreased_Stability Lower (e.g., 10 mol%) Reduced_Liver_Uptake Reduced Liver Uptake Cholesterol_Conc->Reduced_Liver_Uptake Lower (e.g., 10-20 mol%) Improved_EE Improved Encapsulation Efficiency Increased_Stability->Improved_EE Lower_PDI Lower PDI (More Homogeneous) Increased_Stability->Lower_PDI Lower_Expression Lower Protein Expression Decreased_Stability->Lower_Expression

References

Technical Support Center: LNP Size and Polydispersity Control

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public data was found for a lipid nanoparticle (LNP) system specifically named "BAmP-O16B." The following troubleshooting guide has been created using the well-characterized and widely published DLin-MC3-DMA based LNP system as a representative model. The principles and troubleshooting strategies outlined here are broadly applicable to many LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What is the ideal size and polydispersity index (PDI) for LNPs?

A1: The optimal size for most therapeutic applications is generally between 50 and 200 nanometers (nm)[1]. A Polydispersity Index (PDI) lower than 0.2 is typically desired, as it indicates a narrow and uniform size distribution, which is crucial for consistent performance and predictable in vivo behavior[1]. A PDI above 0.3 suggests a heterogeneous population of particles[2].

Q2: What are the primary factors that control LNP size and PDI during formulation?

A2: The key factors influencing LNP size and PDI are a combination of formulation and process parameters.

  • Formulation Parameters:

    • Lipid Composition and Ratios: The molar ratio of the ionizable lipid, helper lipids (like DSPC and cholesterol), and PEG-lipid is critical.[3] The PEG-lipid, in particular, has a significant impact on stabilizing the particle and controlling its final size.[3][4]

    • Lipid Concentration: Higher lipid concentrations can lead to the formation of larger particles.[4]

    • N/P Ratio: This is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid cargo. It affects particle size and encapsulation efficiency.[5]

  • Process Parameters (especially in microfluidics):

    • Total Flow Rate (TFR): The combined flow rate of the lipid (organic) and nucleic acid (aqueous) phases. A higher TFR generally results in more rapid mixing and smaller, more uniform nanoparticles.[5][6]

    • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic phase flow rate. An FRR of 3:1 or higher is often used to achieve high encapsulation efficiency and can also influence particle size.[5][6]

    • Mixing Method: Microfluidic mixing provides precise control over the nanoprecipitation process, leading to more homogeneous and reproducible LNPs compared to bulk mixing methods.[7][8][9]

Q3: My LNPs are consistently larger than the target size of 100 nm. What should I do?

A3: To decrease LNP size, you can systematically adjust the process and formulation parameters. The most impactful process parameter is typically the Total Flow Rate (TFR) when using a microfluidic mixer.[5] Increasing the TFR enhances mixing speed, leading to smaller particles.[5] You can also try increasing the Flow Rate Ratio (FRR).[6] On the formulation side, you can evaluate the PEG-lipid concentration; a higher concentration can sometimes lead to smaller particles.[4]

Q4: My PDI is consistently high (>0.25). How can I improve the homogeneity of my LNP formulation?

A4: A high PDI indicates a broad size distribution or the presence of aggregates.

  • Check for Aggregation: Ensure your lipids are fully dissolved and the solutions are clear before mixing.[10] After formation, check the zeta potential; a near-neutral charge can sometimes lead to aggregation.[3]

  • Optimize Mixing: The speed and efficiency of mixing are paramount for low PDI. Microfluidic systems are designed to provide rapid and controlled mixing, which is essential for uniform particle formation.[8][9] Ensure your microfluidic device is not clogged and is functioning correctly.

  • Review Lipid Quality: The purity and quality of your lipids are critical. Impurities can interfere with the self-assembly process.

  • Post-formulation Processing: In some cases, an extrusion step after the initial formulation can help to reduce the size and PDI of the LNPs, although this is less common with optimized microfluidic processes.[11]

Troubleshooting Guide: LNP Size and PDI Issues

This guide provides a structured approach to resolving common issues encountered during LNP formulation.

Table 1: Troubleshooting Large Particle Size
Observation Potential Cause Recommended Solution
Z-average size > 150 nm Insufficient Mixing Speed Increase the Total Flow Rate (TFR) in the microfluidic system to promote faster mixing and more rapid nanoprecipitation, which generally yields smaller particles.[5][6]
Low Flow Rate Ratio (FRR) Increase the FRR (aqueous:organic) to 3:1 or higher. A higher aqueous phase ratio can lead to smaller particles.[5][6]
High Lipid Concentration Decrease the total lipid concentration in the ethanol (B145695) phase. Lower concentrations generally result in smaller particles.[4]
Low PEG-Lipid Content Increase the molar percentage of the PEG-lipid (e.g., from 1.5% to 2.5%). PEG-lipids help to stabilize the forming particle and prevent aggregation, controlling the final size.[3][4]
Table 2: Troubleshooting High Polydispersity (PDI > 0.2)
Observation Potential Cause Recommended Solution
High PDI with a single peak in DLS Suboptimal Mixing Conditions Optimize TFR and FRR. Inefficient mixing leads to a wider range of particle sizes being formed. Microfluidics offers superior control over this process.[7][8]
Lipid Quality or Solubility Issues Ensure all individual lipid stock solutions in ethanol are completely clear and free of particulates before mixing.[10] Consider preparing fresh stock solutions.
Inconsistent Pumping/Flow Verify that the syringe pumps are calibrated and delivering a smooth, pulse-free flow. Inconsistent flow rates can broaden the particle size distribution.
High PDI with multiple peaks in DLS Particle Aggregation Check the zeta potential of the final formulation. Values close to zero may indicate colloidal instability.[3] Ensure the pH of the final buffer (e.g., PBS) is appropriate and that dialysis or buffer exchange is performed promptly to remove ethanol.[10]
Contamination Ensure all glassware and buffers are sterile and particle-free. Filter all buffers through a 0.22 µm filter.[11]

Experimental Protocols & Methodologies

Protocol 1: DLin-MC3-DMA LNP Formulation via Microfluidic Mixing

This protocol describes a common method for producing LNPs for nucleic acid delivery using a microfluidic device, such as a herringbone micromixer.[12][13]

1. Solution Preparation:

  • Lipid Stock Solution (Organic Phase):

    • Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol.[10]

    • Combine the individual lipid stocks to achieve a final molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG2000).[10][14][15]

    • Ensure the final lipid mixture is a clear, homogeneous solution.

  • Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the mRNA or siRNA cargo in an acidic aqueous buffer (e.g., 10-50 mM sodium acetate (B1210297) or citrate (B86180) buffer, pH 4.0) to ensure the ionizable lipid becomes protonated during mixing.[10][14]

2. Microfluidic Mixing:

  • Set up a microfluidic mixing system (e.g., NanoAssemblr or equivalent) with two syringe pumps.

  • Load one syringe with the lipid-ethanol solution and the other with the aqueous nucleic acid solution.

  • Set the desired Flow Rate Ratio (FRR) , typically 3:1 (Aqueous:Organic).[5]

  • Set the desired Total Flow Rate (TFR) . This is a key parameter for size tuning. A typical starting TFR might be 12 mL/min. Higher TFRs generally lead to smaller particles.[5][16]

  • Initiate the flow. The two solutions will converge in the microfluidic chip, leading to rapid nanoprecipitation and LNP self-assembly.[13]

3. Downstream Processing:

  • Collect the LNP solution as it exits the microfluidic device.

  • Immediately dialyze the collected solution against a suitable storage buffer (e.g., PBS, pH 7.4) for at least 2 hours, with a buffer change, to remove the ethanol and raise the pH.[10] This step neutralizes the surface charge of the LNPs, which is important for stability and in vivo tolerance.

  • Concentrate the sample if necessary using a centrifugal filtration device.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.[11]

4. Characterization:

  • Measure the LNP size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).

  • Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after lysing the LNPs with a detergent.

Visualizations

Diagram 1: LNP Formulation Workflow

This diagram illustrates the standard workflow for formulating LNPs using a microfluidic mixing approach.

LNP_Workflow cluster_prep 1. Solution Preparation cluster_mix 2. Microfluidic Mixing cluster_process 3. Downstream Processing cluster_char 4. Characterization Lipids Lipid Mixture (MC3, DSPC, Chol, PEG) in Ethanol PumpA Syringe Pump (Organic Phase) Lipids->PumpA RNA Nucleic Acid (mRNA/siRNA) in Acidic Buffer (pH 4) PumpB Syringe Pump (Aqueous Phase) RNA->PumpB Mixer Microfluidic Mixer PumpA->Mixer FRR PumpB->Mixer TFR Collection Collect LNP Suspension Mixer->Collection Dialysis Dialysis vs. PBS (pH 7.4) Collection->Dialysis Filter Sterile Filtration (0.22 µm) Dialysis->Filter DLS DLS Analysis (Size & PDI) Filter->DLS RiboGreen Encapsulation Assay Filter->RiboGreen Final Final LNP Product DLS->Final RiboGreen->Final

Caption: Workflow for LNP synthesis via microfluidic mixing.

Diagram 2: Troubleshooting Logic for LNP Size & PDI

This decision tree provides a logical path for troubleshooting common LNP formulation issues.

Troubleshooting_Logic Start Start: Characterize LNP Size & PDI CheckSize Is Size > 150 nm? Start->CheckSize CheckPDI Is PDI > 0.2? CheckSize->CheckPDI No IncreaseTFR Action: Increase Total Flow Rate (TFR) CheckSize->IncreaseTFR Yes CheckMixing Cause: Suboptimal Mixing or Aggregation? CheckPDI->CheckMixing Yes End Result: LNPs Meet Specifications CheckPDI->End No IncreaseTFR->CheckSize Re-evaluate IncreaseFRR Action: Increase Flow Rate Ratio (FRR) DecreaseLipid Action: Decrease Lipid Concentration OptimizeMixing Action: Optimize TFR/FRR & Check for Aggregates CheckMixing->OptimizeMixing Mixing Issue CheckQuality Action: Check Lipid Quality & Solubility CheckMixing->CheckQuality Aggregation/ Quality Issue OptimizeMixing->CheckPDI Re-evaluate CheckQuality->CheckPDI Re-evaluate

Caption: Decision tree for troubleshooting LNP size and PDI.

References

Technical Support Center: BAmP-O16B LNP Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaling up of BAmP-O16B Lipid Nanoparticle (LNP) production. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound LNP production from benchtop to clinical manufacturing?

A1: Scaling up LNP production presents several key challenges.[1][2] The primary hurdles include:

  • Maintaining Formulation Precision: Ensuring the precise mixing and correct ratio of lipids and the nucleic acid cargo is critical for stable and effective LNPs.[1] Deviations can lead to inconsistent particle size and poor quality.

  • Batch-to-Batch Consistency: Reproducing the exact same quality, particle size, and encapsulation efficiency in every larger batch is a significant challenge compared to small-scale lab environments.[1]

  • Adapting Production Technology: Laboratory techniques like microfluidics may not scale linearly.[1][3] Transitioning to larger-scale systems, such as high-flow T-mixing pumps, requires careful process optimization.[4]

  • Controlling Mechanical Stress: LNPs are sensitive to mechanical forces.[5] Processes like pumping and tangential flow filtration (TFF) can introduce shear stress and foaming, which may destabilize the particles, leading to aggregation and loss of potency.[5]

  • Sterility and Contamination Control: The therapeutic cargo, especially RNA, is highly sensitive to degradation by contaminants.[1] Maintaining a sterile environment is more complex and critical in large-scale operations.[1]

  • Raw Material Sourcing: Securing a consistent supply of high-quality, pharmaceutical-grade raw materials, including the this compound ionizable lipid, can be a bottleneck for mass production.[1]

Q2: What are the critical quality attributes (CQAs) I should monitor for my this compound LNP formulation?

A2: Critical Quality Attributes (CQAs) are essential physical, chemical, and biological characteristics that must be controlled to ensure product quality.[6] For this compound LNPs, the key CQAs include:

  • Particle Size (Z-average): Influences the biodistribution and cellular uptake of the LNPs.[3]

  • Polydispersity Index (PDI): Measures the uniformity of the particle size distribution. A low PDI is crucial for a homogenous product.[3][7]

  • Encapsulation Efficiency (%EE): The percentage of the nucleic acid cargo successfully encapsulated within the LNPs.[3]

  • Zeta Potential: The surface charge of the LNPs, which affects stability and interaction with biological membranes.[3]

  • Lipid Purity and Identity: Ensuring the correct lipids are used and that impurities are below acceptable limits.[8]

  • Potency/Biological Activity: The ultimate measure of the formulation's effectiveness, often assessed via in vitro protein expression or in vivo studies.[5]

Q3: Why is the molar ratio of lipids in the formulation so important?

A3: The molar ratio of the four primary lipid components (ionizable lipid, phospholipid, cholesterol, and PEG-lipid) is critical because each plays a specific role in the LNP's structure, stability, and function.[2][9]

  • Ionizable Lipid (this compound): This lipid is positively charged at an acidic formulation pH, which is crucial for complexing with the negatively charged nucleic acid cargo.[9][10] At physiological pH, it becomes more neutral, which aids in stability and reduces toxicity.[10]

  • Phospholipid (e.g., DSPC): This helper lipid provides structural stability to the nanoparticle bilayer.[8]

  • Cholesterol: Cholesterol fills gaps between the other lipids, enhancing particle stability and rigidity.[8][9] It also facilitates membrane fusion, which is important for the endosomal release of the cargo.[9]

  • PEG-Lipid: The PEG-lipid controls particle size during formation and prevents aggregation.[8][10] It also provides a hydrophilic shield that can increase circulation time in vivo.[10]

Troubleshooting Guides

Problem 1: High Polydispersity Index (PDI > 0.2)
Possible CauseRecommended Solution
Improper Mixing Dynamics Optimize the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) of the lipid and aqueous phases. Increasing TFR often leads to smaller, more uniform particles.[10] Ensure the mixing apparatus (e.g., microfluidic chip, T-junction) is not clogged or fouled.[11]
Lipid Quality or Solubility Issues Ensure all lipids are fully dissolved in the ethanol (B145695) phase before mixing. Use high-purity lipids (typically >98%) to avoid impurities that can disrupt self-assembly.[8] Filter the lipid solution before use.
Suboptimal Formulation Parameters Re-evaluate the molar ratio of the lipid components. The concentration of the PEG-lipid, in particular, plays a significant role in controlling particle size and preventing aggregation.[10]
Mechanical Stress Post-Formulation Minimize shear stress during downstream processing steps like diafiltration or sterile filtration. Avoid excessive pumping speeds and minimize foaming, which can cause particle fusion and aggregation.[5]
Problem 2: Low Encapsulation Efficiency (%EE < 80%)
Possible CauseRecommended Solution
Incorrect pH of Aqueous Buffer Ensure the aqueous buffer (e.g., citrate (B86180) buffer) is at the optimal acidic pH (typically pH 3-5). This is critical for protonating the this compound ionizable lipid, enabling it to electrostatically bind with the negatively charged nucleic acid cargo.[9]
Suboptimal Lipid-to-RNA Ratio The ratio of the positive charge from the ionizable lipid to the negative charge of the nucleic acid (N/P ratio) is crucial. Optimize this ratio to ensure sufficient positive charge is available to complex with the entire cargo.
Poor Quality of Nucleic Acid Cargo Ensure the mRNA or siRNA is intact and free of significant fragmentation. Degraded nucleic acids may not encapsulate efficiently.[12] Analyze the cargo integrity before formulation.
Inefficient Mixing Inefficient or slow mixing can lead to poor encapsulation. Ensure the mixing technology being used is appropriate for the scale. Microfluidic systems offer rapid and controlled mixing, which is highly beneficial for high encapsulation.[10]
Problem 3: Particle Size Increase or Aggregation During Storage
Possible CauseRecommended Solution
Incomplete Buffer Exchange During diafiltration, ensure the pH is fully exchanged from the acidic formulation buffer to a neutral storage buffer (e.g., PBS, pH 7.4). Residual acidic pH can affect long-term stability.
Insufficient PEG-Lipid The PEG-lipid provides a steric barrier that prevents particles from aggregating. If aggregation occurs, consider slightly increasing the molar percentage of the PEG-lipid in the formulation.[8]
Improper Storage Conditions Store the final LNP product at the recommended temperature (typically 2-8°C or frozen). Avoid repeated freeze-thaw cycles, which can destabilize the particles. Consider the use of cryoprotectants if lyophilization is the final step.
Lipid Hydrolysis Over time, lipids can hydrolyze, especially at non-neutral pH, leading to the formation of impurities that can compromise the LNP structure. Ensure the storage buffer has adequate buffering capacity.

Data Presentation

Table 1: Example Formulation Parameters for this compound LNPs

This table provides a starting point for a typical this compound LNP formulation intended for mRNA delivery, based on common parameters cited in the literature.

ParameterValueRationale
Lipid Composition (Molar Ratio) This compound : Phospholipid : Cholesterol : PEG-LipidThis ratio is a critical material attribute (CMA) that dictates LNP structure and function.[6][9]
50 : 10 : 38.5 : 1.5A well-established ratio used in clinically successful LNP formulations like ONPATTRO.[9]
Aqueous Phase 25 mM Citrate Buffer, pH 4.0An acidic pH is required to protonate the ionizable lipid for efficient nucleic acid encapsulation.[9][13]
Organic Phase Anhydrous EthanolA common solvent for dissolving lipids that is miscible with the aqueous phase.[9]
N/P Ratio 6:1Ratio of the amine groups in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid; crucial for effective complexation.[13]
Total Flow Rate (TFR) 12 mL/minTFR impacts mixing time and particle size; higher TFR generally reduces size.[10]
Flow Rate Ratio (FRR) 3:1 (Aqueous:Organic)The ratio of the two phases affects the polarity at the point of mixing and influences particle self-assembly.[10]
Table 2: Typical Quality Control Specifications
Quality Attribute (CQA)SpecificationAnalytical Method
Particle Size (Z-average) 70 - 110 nmDynamic Light Scattering (DLS)[14]
Polydispersity Index (PDI) ≤ 0.2Dynamic Light Scattering (DLS)[10]
Encapsulation Efficiency (%EE) > 90%RiboGreen Assay[15]
pH 7.2 - 7.6pH Meter
Total Lipid Concentration Target ± 10%HPLC-CAD or other suitable method
Total mRNA Concentration Target ± 10%RiboGreen Assay or UV-Vis Spectroscopy

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol describes a representative method for producing this compound LNPs using a microfluidic mixing device.

Materials:

  • This compound ionizable lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA cargo

  • Anhydrous Ethanol (200 proof)

  • Citrate Buffer (25 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr) and cartridges

  • Syringe pumps

Procedure:

  • Prepare the Lipid Stock Solution (Organic Phase): a. Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol to achieve a final molar ratio of 50:10:38.5:1.5. b. Vortex thoroughly until all lipids are completely dissolved, forming a clear solution.

  • Prepare the mRNA Solution (Aqueous Phase): a. Dilute the mRNA stock in 25 mM citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation: a. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another syringe. b. Set the syringe pumps to the desired flow rate ratio (e.g., 3:1 aqueous:organic) and total flow rate (e.g., 12 mL/min). c. Prime the microfluidic cartridge according to the manufacturer's instructions. d. Initiate the flow from both syringes to begin the mixing process. The rapid mixing of the two streams within the microfluidic channels triggers the self-assembly of the LNPs.[9][10] e. Collect the resulting LNP solution from the outlet port.

  • Downstream Processing: a. Immediately dilute the collected sample with a neutral buffer (e.g., PBS, pH 7.4) to minimize particle exposure to ethanol. b. Perform buffer exchange and concentration using Tangential Flow Filtration (TFF) or dialysis against PBS (pH 7.4) to remove ethanol and transition the LNPs to their final buffer. c. Sterile filter the final LNP formulation through a 0.22 µm filter.

  • Characterization: a. Measure the particle size and PDI using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency using the RiboGreen assay as described in Protocol 2.

Protocol 2: Quantification of mRNA Encapsulation Efficiency (%EE)

This protocol uses the Quant-iT RiboGreen assay to determine the amount of mRNA encapsulated within the LNPs.[15]

Materials:

  • This compound LNP sample

  • Quant-iT RiboGreen reagent

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% solution)

  • Fluorometer or plate reader

Procedure:

  • Prepare Standards: Create a standard curve of known mRNA concentrations in TE buffer.

  • Measure Free (Unencapsulated) mRNA: a. Dilute the LNP sample in TE buffer to a suitable concentration. b. Add the RiboGreen reagent to the diluted sample. RiboGreen fluoresces upon binding to nucleic acids but cannot access the encapsulated mRNA. c. Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm). d. Calculate the concentration of free mRNA using the standard curve.

  • Measure Total mRNA: a. Dilute another aliquot of the LNP sample in TE buffer. b. Add Triton X-100 (to a final concentration of ~0.1%) to the sample and incubate for 10 minutes. The detergent will lyse the LNPs, releasing the encapsulated mRNA. c. Add the RiboGreen reagent to the lysed sample. d. Measure the fluorescence. e. Calculate the total mRNA concentration using the standard curve.

  • Calculate Encapsulation Efficiency: a. Use the following formula: %EE = ( [Total mRNA] - [Free mRNA] ) / [Total mRNA] * 100

Visualizations

LNP_Production_Workflow cluster_prep 1. Raw Material Preparation cluster_formulation 2. LNP Formulation cluster_purification 3. Downstream Processing cluster_qc 4. Quality Control A Aqueous Phase (mRNA in Citrate Buffer pH 4.0) C Microfluidic Mixing A->C B Organic Phase (this compound & Lipids in Ethanol) B->C D Buffer Exchange & Concentration (Tangential Flow Filtration) C->D E Sterile Filtration (0.22 µm Filter) D->E F Final LNP Product E->F G QC Testing (Size, PDI, %EE) F->G

Caption: High-level workflow for the production and quality control of this compound LNPs.

Troubleshooting_Logic Start Unacceptable LNP Batch PDI Is PDI > 0.2? Start->PDI EE Is %EE < 80%? PDI->EE No CheckMixing Action: Review Mixing Parameters (TFR, FRR, Clogging) PDI->CheckMixing Yes CheckpH Action: Confirm Aqueous Buffer pH (Should be acidic) EE->CheckpH Yes Pass Batch Passes QC EE->Pass No CheckMixing->EE CheckLipids Action: Verify Lipid Quality & Solubility CheckRatio Action: Optimize N/P Ratio CheckpH->CheckRatio CheckRatio->Pass

Caption: Decision tree for troubleshooting common LNP formulation issues.

LNP_Uptake_Pathway cluster_cell Intracellular Pathway LNP This compound LNP (in circulation, pH 7.4) Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Cell Target Cell Membrane Endosome Early Endosome (pH ~6.5) LateEndosome Late Endosome (pH ~5.5) Endosome->LateEndosome 2. Maturation & Acidification Release Endosomal Escape LateEndosome->Release 3. This compound protonated, membrane destabilized Cytosol mRNA released into Cytosol Release->Cytosol Translation Translation by Ribosomes Cytosol->Translation Protein Therapeutic Protein Translation->Protein

Caption: Conceptual pathway of LNP cellular uptake and mRNA cargo release.

References

BAmP-O16B degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BAmP-O16B

Disclaimer: Information on "this compound" is limited in publicly available scientific literature. The following guide is based on the available product information, which identifies this compound as an ionizable cationic amino lipid containing disulfide bonds, used in the formation of lipid nanoparticles (LNPs) for therapeutic delivery.[1] The degradation pathways and troubleshooting steps are based on the chemical properties of this molecule class.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an ionizable cationic amino lipid. Its primary application is in the generation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads, such as RNA-based drugs.[1] For instance, LNPs formulated with this compound have been used to encapsulate and deliver RNase A, which is reactivated intracellularly by glutathione (B108866) (GSH), leading to selective cancer cell death.[1]

Q2: What are the main chemical features of this compound that are susceptible to degradation?

A2: The key chemical features of this compound prone to degradation are the ester linkages and the disulfide bonds.

  • Ester Bonds: Susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This process can be catalyzed by acidic or basic conditions.[2][3]

  • Disulfide Bonds: Prone to reduction, especially in the presence of reducing agents like glutathione (GSH) found in the intracellular environment.[1] This cleavage is a designed feature for payload release but can be an unwanted degradation pathway during storage or in certain experimental conditions. Oxidation of the sulfur atoms can also occur.

Q3: How should I properly store and handle this compound?

A3: Proper storage and handling are critical for maintaining the stability of this compound.

  • Storage Temperature: For long-term storage, keep the lipid solution at -20°C.[1][4][5][6]

  • Protection from Moisture and Oxygen: this compound is supplied in a solution of methyl acetate.[1] To prevent hydrolysis and oxidation, it is important to keep the vial tightly sealed. Aliquoting into single-use volumes is recommended to avoid repeated warming and introduction of atmospheric moisture and oxygen.[7][8]

Q4: My LNP formulation with this compound shows low encapsulation efficiency. What could be the cause?

A4: Low encapsulation efficiency can result from several factors:

  • Degradation of this compound: Hydrolysis of the ester bonds can alter the lipid's charge and structure, reducing its ability to complex with the nucleic acid payload.

  • Incorrect pH: The pH during LNP formation is critical for ionizable lipids. Ensure the buffer pH is correctly adjusted to protonate the amine groups of this compound, allowing for electrostatic interaction with the negatively charged payload.

  • Suboptimal Formulation Parameters: The ratio of lipids, payload concentration, and mixing process (e.g., microfluidics parameters) must be optimized.

Troubleshooting Guides

Issue 1: Poor In Vitro/In Vivo Efficacy

If you observe lower-than-expected therapeutic activity from your this compound LNPs, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
This compound Degradation 1. Verify Lipid Integrity: Use analytical techniques like HPLC-MS to check for the presence of hydrolysis or oxidation products in your this compound stock.[3] 2. Use Fresh Aliquots: Avoid using stock solutions that have been stored for extended periods after opening or have undergone multiple freeze-thaw cycles.[7]
Inefficient LNP Formation 1. Optimize pH: Confirm the pH of your buffers. For ionizable lipids, a lower pH (e.g., 4.0-5.0) is typically used during formulation to ensure positive charge, followed by neutralization to a physiological pH. 2. Review Lipid Ratios: Ensure the molar ratios of this compound, helper lipids (e.g., cholesterol, DSPC), and PEG-lipid are optimal for your specific payload and application.
Premature Payload Release 1. Check for Reducing Agents: Ensure that buffers and solutions used during formulation and storage do not contain extraneous reducing agents that could cleave the disulfide bonds. 2. Assess LNP Stability: Analyze the stability of your LNPs over time at relevant storage conditions (e.g., 4°C) by measuring particle size, polydispersity index (PDI), and payload integrity.
Issue 2: Changes in LNP Physical Properties (Size, Aggregation)

If you notice an increase in particle size or signs of aggregation over time, consult the table below.

Potential Cause Troubleshooting Steps
Lipid Hydrolysis 1. pH Control: Ensure the final LNP suspension is buffered to a neutral and stable pH (typically 7.0-7.4). Hydrolysis can be accelerated at acidic or basic pH.[2] 2. Storage Temperature: Store LNPs at the recommended temperature (often 2-8°C) to slow down chemical degradation processes.
Colloidal Instability 1. PEG-Lipid Density: Verify that the concentration of the PEG-lipid in your formulation is sufficient to provide a steric barrier against aggregation. 2. Ionic Strength: High salt concentrations in the storage buffer can sometimes screen surface charges and lead to aggregation. Ensure your buffer composition is appropriate.

Experimental Protocols

Protocol 1: Assessment of this compound Hydrolytic Stability

This protocol outlines a method to evaluate the rate of hydrolysis of this compound under different pH conditions.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.4, and 9.0).

  • Incubation: Dilute the this compound stock solution into each buffer to a final concentration of 1 mg/mL. Incubate the samples at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot from each sample.

  • Quenching: Immediately quench the reaction by mixing the aliquot with a mobile phase solvent (e.g., acetonitrile (B52724)/water) to prevent further degradation.

  • Analysis by HPLC-MS: Analyze the samples using a reverse-phase HPLC coupled with a mass spectrometer.

    • Column: C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detection: Monitor the disappearance of the parent mass of this compound (m/z 1198.0) and the appearance of hydrolysis products.[1]

  • Data Analysis: Quantify the percentage of intact this compound remaining at each time point to determine the degradation rate.

Visualizations

Degradation Pathways of this compound

Potential Degradation Pathways for this compound A Intact this compound B Hydrolysis (Ester Bond Cleavage) A->B H₂O (Acid/Base Catalyzed) C Reduction (Disulfide Bond Cleavage) A->C Reducing Agent (e.g., GSH) D Hydrolyzed Lipid Products (Loss of function) B->D E Reduced Lipid Products (Payload Release/Degradation) C->E

Caption: Key chemical degradation routes for the this compound lipid.

Troubleshooting Workflow for Low LNP Efficacy

Troubleshooting Workflow for Low LNP Efficacy start Start: Low In Vitro/In Vivo Efficacy q1 Is this compound stock integrity confirmed? start->q1 a1_yes Analyze LNP Characteristics (Size, PDI, Zeta Potential) q1->a1_yes Yes a1_no Test Lipid Stock via HPLC-MS. Use fresh aliquot. q1->a1_no No q2 Are LNP characteristics optimal? a1_yes->q2 a2_yes Investigate Biological System (Cell line, model, etc.) q2->a2_yes Yes a2_no Re-optimize Formulation (pH, lipid ratios, mixing) q2->a2_no No

Caption: A decision tree for troubleshooting poor LNP performance.

Experimental Workflow for Stability Assessment

Experimental Workflow for Stability Assessment prep Prepare Buffers (e.g., pH 4.0, 7.4, 9.0) incubate Incubate this compound in Buffers at 37°C prep->incubate sample Collect Aliquots at Time Points (0-24h) incubate->sample quench Quench Reaction sample->quench analyze Analyze via HPLC-MS quench->analyze quantify Quantify % Intact Lipid vs. Time analyze->quantify

Caption: Step-by-step process for evaluating this compound stability.

References

Optimizing Endosomal Escape of Lipid Nanoparticles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the endosomal escape of lipid nanoparticles (LNPs), a critical step for effective intracellular delivery of therapeutic payloads such as mRNA.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism driving the endosomal escape of LNPs?

A1: The primary mechanism is the "proton sponge" effect and subsequent membrane destabilization facilitated by ionizable lipids within the LNP formulation.[][2][3][4] After an LNP is taken up by a cell into an endosome, the endosome's internal environment becomes increasingly acidic.[][5] The ionizable lipids, which are neutral at physiological pH, become protonated (positively charged) in this acidic environment.[][2][5] This charge switch leads to electrostatic interactions with negatively charged lipids on the inner leaflet of the endosomal membrane, disrupting the membrane's integrity.[3][5] This disruption can induce a transition from a bilayer to a hexagonal phase, leading to membrane fusion and the release of the LNP's cargo into the cytoplasm.[3][5]

Q2: How does the composition of an LNP influence its endosomal escape efficiency?

A2: Each component of an LNP plays a crucial role in its ability to escape the endosome:

  • Ionizable Lipids: These are the most critical component for endosomal escape.[2][5] Their ability to become positively charged in the acidic endosome is the main driver of membrane disruption.[][5] The pKa of the ionizable lipid is a key parameter, with a pKa in the range of 6.2-6.5 often being effective for facilitating endosomal escape.[6]

  • Helper Lipids (Phospholipids and Cholesterol): Phospholipids (B1166683), like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), can promote membrane fusion due to their fusogenic properties.[7][8] Cholesterol and its analogs provide structural integrity to the LNP and can influence membrane fluidity, which also impacts the fusion process.[9][10][11]

  • PEGylated Lipids: While essential for stabilizing LNPs and prolonging their circulation time, a high density of PEGylated lipids on the LNP surface can hinder interaction with the endosomal membrane, thereby reducing endosomal escape efficiency.[6][12] The rate at which the PEG-lipid sheds from the LNP surface can influence the timing of endosomal escape.[9]

Q3: From which endosomal compartment do LNPs typically escape?

A3: The exact compartment of escape is still a subject of research and may vary depending on the LNP formulation and cell type.[3] Some studies suggest that escape occurs from early endosomes.[3] Other research indicates that LNPs can escape from late endosomes or recycling endosomes.[10][13] The maturation of the endosome and the accompanying drop in pH are critical triggers for escape, regardless of the specific compartment.[2][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low transfection/delivery efficiency despite high cellular uptake. Poor endosomal escape is a common bottleneck. The LNP cargo may be trapped in endosomes and subsequently degraded in lysosomes.[10][14]1. Optimize Ionizable Lipid: - Screen a panel of ionizable lipids with varying pKa values (ideally between 6.2 and 6.5) to find the optimal one for your cell type.[6] - Adjust the molar ratio of the ionizable lipid in the formulation.2. Modify Helper Lipids: - Incorporate fusogenic phospholipids like DOPE.[7][8] - Test different cholesterol analogs, as some have been shown to enhance endosomal escape.[10][11]3. Adjust PEG-Lipid Content: - Decrease the molar percentage of the PEGylated lipid to reduce steric hindrance.[6] - Use PEG-lipids with shorter acyl chains for faster shedding from the LNP surface.[9]
Inconsistent results between different cell lines. Endosomal properties, such as pH and trafficking kinetics, can vary significantly between cell types.[4] The uptake mechanism can also differ, affecting the subsequent intracellular fate of the LNPs.[4]1. Characterize Endosomal Pathway: - Use endosomal markers (e.g., Rab5 for early endosomes, Rab7 for late endosomes) to track LNP colocalization in your specific cell lines.2. Cell-Specific LNP Formulation: - The optimal LNP composition may be cell-type dependent. A formulation that works well in one cell line may need re-optimization for another.
Difficulty in visualizing and quantifying endosomal escape. Endosomal escape is a transient and often inefficient process, making it challenging to observe and measure accurately.[3]1. Employ a Galectin-Based Reporter Assay: - Use a cell line expressing a fluorescently tagged galectin (e.g., Galectin-8 or Galectin-9). These proteins bind to glycans exposed on damaged endosomal membranes, providing a visual readout of escape events.[3][5][10]2. Utilize a Split GFP or Luciferase Complementation Assay: - These assays provide a quantitative measure of cytosolic delivery. A fragment of a reporter protein is delivered by the LNP, and it only becomes functional upon complementation with the other fragment pre-expressed in the cytosol.[15][16]3. Perform a Calcein Leakage Assay: - Co-load the LNPs with a fluorescent dye like calcein. Endosomal rupture will lead to the diffusion of the dye into the cytosol, which can be visualized by microscopy.[15]

Experimental Protocols

Galectin-8 Reporter Assay for Visualizing Endosomal Escape

Objective: To visually identify endosomal rupture events following LNP treatment.

Methodology:

  • Cell Culture: Culture a stable cell line expressing a Galectin-8-GFP fusion protein.

  • LNP Treatment: Seed the Galectin-8-GFP cells in a suitable imaging dish and allow them to adhere. Treat the cells with your LNP formulation at the desired concentration.

  • Live-Cell Imaging: Use a confocal or spinning disk microscope to perform time-lapse imaging of the cells.

  • Image Acquisition: Acquire images in both the GFP channel (for Galectin-8) and a channel for a fluorescently labeled LNP (if applicable) at regular intervals.

  • Analysis: Analyze the images for the formation of GFP puncta, which indicate the recruitment of Galectin-8 to damaged endosomes, signifying an endosomal escape event.[10]

FRET-Based Assay for LNP-Endosome Fusion

Objective: To quantify the fusion between LNPs and endosomal membranes.

Methodology:

  • LNP Labeling: Prepare LNPs labeled with a FRET (Förster Resonance Energy Transfer) donor-acceptor pair of fluorescent lipids, such as DiO (donor) and DiI (acceptor), at a concentration that leads to FRET quenching.

  • Endosome Isolation/Labeling: Isolate endosomes from your target cells or use a model endosomal membrane system.

  • Fusion Assay: Mix the labeled LNPs with the endosomes.

  • Fluorescence Measurement: Monitor the fluorescence of the donor fluorophore over time using a plate reader or fluorometer.

  • Analysis: An increase in the donor fluorescence intensity indicates fusion between the LNP and the endosomal membrane, as the FRET pair is diluted, leading to dequenching.[17]

Visualizations

Endosomal_Escape_Pathway cluster_cell Cytoplasm (pH ~7.4) cluster_endosome Endosome (Acidifying pH) LNP_in_endosome LNP in Endosome Protonation Ionizable Lipid Protonation LNP_in_endosome->Protonation 2. pH drop Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction 3. Charge interaction Membrane_Disruption Membrane Disruption (Fusion/Pore Formation) Membrane_Interaction->Membrane_Disruption 4. Destabilization Cargo_Release Cargo Release (e.g., mRNA) Membrane_Disruption->Cargo_Release 5. Escape Translation Protein Translation Cargo_Release->Translation LNP_uptake LNP Uptake (Endocytosis) LNP_uptake->LNP_in_endosome 1. Internalization

Caption: The signaling pathway of LNP endosomal escape.

Troubleshooting_Workflow cluster_Optimization Optimization Strategies Start Low Transfection Efficiency Check_Uptake High Cellular Uptake? Start->Check_Uptake Poor_Uptake Optimize LNP for Uptake Check_Uptake->Poor_Uptake No Suspect_Escape Poor Endosomal Escape is Likely Check_Uptake->Suspect_Escape Yes Opt_Ionizable Optimize Ionizable Lipid (pKa, ratio) Suspect_Escape->Opt_Ionizable Opt_Helper Modify Helper Lipids (e.g., DOPE, Cholesterol analogs) Suspect_Escape->Opt_Helper Opt_PEG Adjust PEG-Lipid (content, chain length) Suspect_Escape->Opt_PEG Quantify_Escape Quantify/Visualize Escape (Galectin, FRET, etc.) Opt_Ionizable->Quantify_Escape Opt_Helper->Quantify_Escape Opt_PEG->Quantify_Escape Success Improved Transfection Quantify_Escape->Success

Caption: A logical workflow for troubleshooting low LNP transfection.

References

Validation & Comparative

A Comparative Guide to BAmP-O16B and DLin-MC3-DMA for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe delivery of messenger RNA (mRNA) is a cornerstone of next-generation therapeutics, including vaccines and gene therapies. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery. Central to the success of these LNPs are ionizable cationic lipids, which play a pivotal role in mRNA encapsulation, cellular uptake, and endosomal escape. This guide provides an objective comparison of two such lipids: the clinically established DLin-MC3-DMA and the novel bioreducible lipid, BAmP-O16B.

Executive Summary

DLin-MC3-DMA is a well-characterized and widely utilized ionizable lipid, integral to the first FDA-approved siRNA therapeutic, Onpattro®. Its performance in mRNA delivery is extensively documented, demonstrating high encapsulation efficiency and potent in vivo transfection, primarily targeting the liver. This compound is a more recent innovation, featuring bioreducible disulfide bonds within its structure. This design facilitates enhanced endosomal escape in the reductive intracellular environment, a critical step for successful mRNA translation. While direct comparative studies for mRNA delivery are limited, this compound has shown significant promise in the context of CRISPR/Cas9 genome editing via Cas9 mRNA delivery.

This guide will delve into the available experimental data for both lipids, presenting their performance metrics in structured tables, detailing relevant experimental protocols, and providing visualizations to illustrate key processes.

Performance Data

DLin-MC3-DMA: Physicochemical and In Vivo Performance
ParameterValueReference
LNP Formulation DLin-MC3-DMA/DSPC/Cholesterol/PEG-lipid[1][2]
Molar Ratio 50:10:38.5:1.5[1][2]
Encapsulation Efficiency >90%[3]
Particle Size (Z-average) ~80-120 nm[4]
Polydispersity Index (PDI) < 0.2[4]
In Vivo Target Organ Liver, Spleen[3][5]
This compound: Physicochemical and In Vivo Performance
ParameterValueReference
LNP Formulation BAMEA-O16B/DOPE/Cholesterol/DSPE-PEG2000[6]
In Vitro Transfection Efficiency (RFP mRNA in HeLa cells) Up to 90%[6]
In Vivo Gene Knockdown (PCSK9 in mice) ~80%[6]
In Vivo Target Organ Liver (hepatocytes)[6]

Experimental Protocols

LNP Formulation

a) DLin-MC3-DMA LNP Formulation

This protocol is adapted from established methods for formulating DLin-MC3-DMA LNPs.[1][2]

  • Lipid Stock Preparation:

  • mRNA Solution Preparation:

    • Dissolve the mRNA transcript in a low pH buffer (e.g., 100 mM sodium acetate, pH 5.0).

  • LNP Assembly (Microfluidic Mixing):

    • Utilize a microfluidic mixing device to rapidly mix the ethanolic lipid solution with the aqueous mRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.

b) this compound LNP Formulation

This protocol is based on the formulation described for this compound in the context of Cas9 mRNA delivery.[6]

  • Lipid Stock Preparation:

  • mRNA Solution Preparation:

    • Dissolve the mRNA transcript in a suitable aqueous buffer.

  • LNP Assembly:

    • The specific mixing method is not detailed in the primary literature, but microfluidic mixing is a standard and recommended approach.

  • Purification and Buffer Exchange:

    • Purify the LNPs and exchange the buffer to a physiologically compatible buffer such as PBS, pH 7.4.

Characterization of LNPs

a) mRNA Encapsulation Efficiency

The RiboGreen assay is a common method to determine the amount of mRNA encapsulated within the LNPs.

  • Prepare two sets of LNP samples.

  • To one set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. The other set remains intact.

  • Add RiboGreen reagent, a fluorescent dye that binds to RNA, to both sets of samples.

  • Measure the fluorescence intensity. The encapsulation efficiency is calculated as: ((Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs) x 100%

b) Particle Size and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the LNPs.

  • Dilute the LNP suspension in an appropriate buffer (e.g., PBS).

  • Analyze the sample using a DLS instrument to obtain the Z-average particle size and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

In Vivo Transfection Efficiency

a) Luciferase Reporter Gene Assay

This assay is widely used to quantify in vivo gene expression.

  • Administer the luciferase mRNA-loaded LNPs to laboratory animals (e.g., mice) via the desired route (e.g., intravenous injection).

  • At a predetermined time point post-administration, inject the animals with a luciferin (B1168401) substrate.

  • Image the animals using an in vivo imaging system (IVIS) to detect bioluminescence.

  • Quantify the bioluminescent signal in specific organs to determine the transfection efficiency and biodistribution.

Safety and Toxicity Assessment

a) Serum Alanine Aminotransferase (ALT) Levels

Elevated ALT levels in the serum are an indicator of liver toxicity.

  • Collect blood samples from the animals at specified time points after LNP administration.

  • Separate the serum from the blood.

  • Use a commercially available ALT assay kit to measure the concentration of ALT in the serum samples.

  • Compare the ALT levels in the treated groups to a control group (e.g., saline-injected) to assess potential hepatotoxicity.

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids Ionizable Lipid (this compound or DLin-MC3-DMA) + Helper Lipids + Cholesterol + PEG-Lipid Mixer Microfluidic Mixing Lipids->Mixer Ethanol Ethanol Ethanol->Mixer mRNA mRNA mRNA->Mixer Buffer Low pH Buffer Buffer->Mixer Purification Dialysis/ Buffer Exchange Mixer->Purification Characterization Characterization (Size, PDI, Encapsulation) Purification->Characterization Final_LNP mRNA-LNP Formulation Characterization->Final_LNP

Caption: Workflow for mRNA-LNP Formulation.

Endosomal_Escape_Mechanism cluster_cell Cellular Uptake and Endosomal Escape cluster_bamp This compound Specific Step LNP LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Protonation Protonation of Ionizable Lipid (Low pH) Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release Reduction Reduction of Disulfide Bonds Destabilization->Reduction Enhanced by Translation mRNA Translation (Protein Synthesis) Release->Translation

Caption: Proposed Endosomal Escape Mechanism.

Discussion and Conclusion

DLin-MC3-DMA remains a robust and well-validated choice for mRNA delivery, particularly for liver-targeted applications. Its extensive track record in preclinical and clinical studies provides a solid foundation for its use in therapeutic development.

This compound represents an intriguing alternative with a novel mechanism of action designed to enhance a key bottleneck in mRNA delivery: endosomal escape. The incorporation of bioreducible linkers is a promising strategy to improve intracellular cargo release. The potent in vivo gene editing results observed with Cas9 mRNA delivery highlight its potential.

For researchers and drug developers, the choice between these lipids will depend on the specific application:

  • For liver-directed mRNA therapies where a well-established delivery platform is desired, DLin-MC3-DMA is a strong candidate.

  • For applications where enhanced intracellular delivery and potentially lower off-target effects are critical, and for the delivery of gene-editing machinery, This compound warrants further investigation.

Direct, head-to-head comparative studies evaluating this compound and DLin-MC3-DMA for the delivery of a reporter mRNA are needed to provide a more definitive quantitative comparison of their performance. As the field of mRNA therapeutics continues to evolve, the development and characterization of novel ionizable lipids like this compound will be crucial for unlocking the full potential of this transformative technology.

References

A Comparative Guide to Ionizable Cationic Lipids for Advanced Drug Delivery: Featuring the Novel Biodegradable Lipid BAmP-O16B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of clinical translation. The choice of ionizable cationic lipid is paramount to the success of these delivery systems, dictating their efficacy, safety, and biodistribution. This guide provides a comparative overview of the novel biodegradable ionizable lipid, BAmP-O16B, alongside the industry-standard lipids: DLin-MC3-DMA, ALC-0315, and SM-102.

Introduction to a New Generation of Lipids: Biodegradability

Next-generation ionizable lipids are increasingly designed with biodegradability in mind. This feature aims to address the potential for lipid accumulation and associated long-term toxicity, a crucial consideration for therapies requiring repeat dosing. By incorporating cleavable linkages, such as ester bonds, these lipids can be metabolized into smaller, readily cleared molecules, potentially improving their safety profile.

Comparative Analysis of Leading Ionizable Lipids

This section details the characteristics and performance of this compound and three clinically validated ionizable lipids. While direct comparative experimental data for this compound is emerging, we have compiled available information and present it alongside data from head-to-head comparisons of DLin-MC3-DMA, ALC-0315, and SM-102.

This compound: A Novel Biodegradable Candidate

This compound is a recently developed ionizable cationic amino lipid designed for biodegradability. Its primary application, as highlighted in recent literature, is in the formulation of LNPs for the targeted delivery of proenzymes. The detailed performance data and direct comparisons with other lipids are part of ongoing research, with foundational work presented by Zheng Q, et al. in Accounts of Chemical Research (2024).

Established Ionizable Lipids: A Performance Benchmark

DLin-MC3-DMA, ALC-0315, and SM-102 are key components of approved nucleic acid therapies, including an siRNA therapeutic and COVID-19 mRNA vaccines. Their performance has been extensively documented, providing a valuable benchmark for novel lipids.

Quantitative Data Summary

The following tables summarize the key physicochemical properties and in vivo performance metrics for the established ionizable lipids, based on data from comparative studies.

Table 1: Physicochemical Properties of LNP Formulations

Ionizable LipidMolar Ratio (Ionizable:DSPC:Chol:PEG-Lipid)Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
DLin-MC3-DMA 50:10:38.5:1.570-100< 0.2> 90%
ALC-0315 50:10:38.5:1.570-100< 0.2> 90%
SM-102 50:10:38.5:1.570-100< 0.2> 90%

Note: The specific properties can vary based on the exact formulation parameters and cargo.

Table 2: Comparative In Vivo Performance (siRNA Delivery in Mice)

Ionizable LipidDoseTarget GeneKnockdown Efficiency (vs. Control)Notes
DLin-MC3-DMA 1 mg/kgFactor VII~85%Lower efficacy compared to ALC-0315 at the same dose.[1][2]
ALC-0315 1 mg/kgFactor VII~98%More potent knockdown in hepatocytes compared to DLin-MC3-DMA.[1][2]
ALC-0315 5 mg/kgFactor VIINot specifiedIncreased markers of liver toxicity at higher doses.[1][2]
DLin-MC3-DMA 5 mg/kgFactor VIINot specifiedDid not show increased markers of liver toxicity at higher doses.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below is a generalized protocol for the formulation and in vitro evaluation of LNPs, based on common practices in the field.

General LNP Formulation Protocol via Microfluidic Mixing
  • Preparation of Lipid Stock Solution: The ionizable lipid, DSPC, cholesterol, and a PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of Nucleic Acid Solution: The nucleic acid cargo (mRNA or siRNA) is diluted in a low pH buffer, such as a sodium acetate (B1210297) buffer (pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are loaded into separate syringes and propelled through a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Nanoparticle Formation: The rapid mixing of the two solutions leads to a change in polarity, inducing the self-assembly of the lipids into LNPs encapsulating the nucleic acid.

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at a neutral pH (7.4) to remove the ethanol and non-encapsulated nucleic acid. The sample is then concentrated using centrifugal filter units.

  • Characterization: The LNPs are characterized for their size, polydispersity index, zeta potential, and encapsulation efficiency.

In Vitro Transfection Efficiency Assay
  • Cell Seeding: Target cells (e.g., HeLa, HepG2) are seeded in 24-well plates at a predetermined density and allowed to adhere overnight.

  • LNP Treatment: The LNP-encapsulated reporter mRNA (e.g., Luciferase or GFP) is diluted in cell culture medium and added to the cells at various concentrations.

  • Incubation: The cells are incubated with the LNPs for a specified period (e.g., 24-48 hours).

  • Analysis: For GFP expression, cells can be visualized by fluorescence microscopy or quantified by flow cytometry. For luciferase expression, a cell lysis buffer is added, and the luminescence is measured using a luminometer after the addition of a luciferase substrate.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate fundamental workflows and pathways in LNP-based drug delivery.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.5) Endosome->Late_Endosome Maturation Payload_Release Payload Release Late_Endosome->Payload_Release Endosomal Escape (Lipid Protonation) Cytoplasm Cytoplasm Translation Translation (Protein Production) Cytoplasm->Translation mRNA Payload_Release->Cytoplasm

Caption: General pathway of LNP-mediated mRNA delivery.

Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lipid_Prep Prepare Lipid Mix (in Ethanol) Mixing Microfluidic Mixing Lipid_Prep->Mixing RNA_Prep Prepare RNA (in Aqueous Buffer) RNA_Prep->Mixing Purification Dialysis & Concentration Mixing->Purification QC Characterization (Size, PDI, EE%) Purification->QC Transfection Transfect Cells with LNPs QC->Transfection Animal_Model Administer LNPs to Mice QC->Animal_Model Cell_Culture Seed Cells Cell_Culture->Transfection Analysis_vitro Analyze Protein Expression (Flow Cytometry / Luminescence) Transfection->Analysis_vitro Biodistribution Assess Biodistribution (IVIS Imaging) Animal_Model->Biodistribution Efficacy Measure Target Gene Knockdown (qPCR / ELISA) Animal_Model->Efficacy Toxicity Evaluate Toxicity (Blood Chemistry, Histology) Animal_Model->Toxicity

Caption: A typical experimental workflow for LNP evaluation.

References

comparative analysis of BAmP-O16B and SM-102

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of BAmP-O16B and SM-102 for mRNA Delivery

In the rapidly evolving landscape of nucleic acid therapeutics, the development of effective and safe delivery systems is paramount. Lipid nanoparticles (LNPs) have emerged as the leading platform for messenger RNA (mRNA) delivery, underscored by their success in the commercialization of COVID-19 vaccines. Central to the efficacy of these LNPs are ionizable lipids, which play a critical role in mRNA encapsulation, cellular uptake, and endosomal escape. This guide provides a comparative analysis of two prominent ionizable lipids: SM-102, a key component of the Moderna COVID-19 vaccine, and this compound, a novel bioreducible lipid designed for efficient in vivo gene editing.

This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available data on their performance, the experimental protocols used for their evaluation, and the underlying mechanisms of action.

Overview and Mechanism of Action

SM-102 is a synthetic amino lipid that has been extensively validated through its use in the Moderna COVID-19 vaccine.[1] It features a tertiary amine head group that is nearly neutral at physiological pH, minimizing non-specific interactions with cell membranes and extending circulation time.[1] Upon endocytosis into the cell, the acidic environment of the endosome protonates the amine group, making the lipid cationic.[1] This charge switch is believed to facilitate the disruption of the endosomal membrane, leading to the release of the mRNA payload into the cytoplasm where it can be translated into protein.[1][2]

This compound (also referred to as BAMEA-O16B) is a more recently developed ionizable cationic lipid characterized by the presence of disulfide bonds in its structure.[3][4] This bioreducible feature is designed to enhance the intracellular release of the mRNA cargo.[3][5] After endosomal escape, the disulfide bonds can be cleaved in the reducing environment of the cytoplasm, leading to a change in the lipid's structure and facilitating the release of the encapsulated mRNA.[3][5] this compound has shown significant promise in the delivery of CRISPR/Cas9 systems for in vivo gene editing.[3][4]

Performance Data

SM-102 Performance Data
Performance Metric Model System Key Findings Reference
mRNA Delivery Efficiency BALB/c mice (intramuscular injection)60% higher luciferase expression compared to ALC-0315-based LNPs 24 hours post-injection.[6]
Antibody Production BALB/c mice (immunization with SARS-CoV-2 spike mRNA-LNP)Elicited higher antibody production compared to ALC-0315-based LNPs.[6]
In Vivo Protein Expression Zebrafish embryosAlmost identical protein expression levels to ALC-0315-based LNPs, and significantly higher than Dlin-MC3-DMA-based LNPs.[7]
Transfection Efficiency HEK293, HeLa, and THP-1 cell linesDemonstrated efficient cell uptake and mRNA expression.[8]
This compound (BAMEA-O16B) Performance Data
Performance Metric Model System Key Findings Reference
Gene Knockout Efficiency Human embryonic kidney cells (in vitro)Up to 90% knockout of green fluorescent protein (GFP) expression.[3]
In Vivo Gene Editing Mice (intravenous injection)Effectively accumulated in hepatocytes and knocked down serum proprotein convertase subtilisin/kexin type 9 (PCSK9) levels to 20% of non-treated mice.[3][5]
Transfection Efficiency HeLa cells (in vitro)RFP-positive cells were dependent on mRNA dose, with transfection efficiency reaching as high as 90%.[3]
Endosomal Escape HeLa cells (in vitro)This compound/RNA treated cells showed higher endosome escape efficiency compared to a non-bioreducible analogue.[5]
Cytotoxicity HeLa cells (in vitro)Showed lower cytotoxicity compared to the commercial transfection reagent Lipofectamine 2000.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the formulation and evaluation of LNPs containing SM-102 and this compound, based on published studies.

SM-102 LNP Formulation Protocol (Microfluidic Mixing)

This protocol is adapted from studies focused on mRNA vaccine delivery.

  • Lipid Stock Solution Preparation:

  • mRNA Solution Preparation:

  • Microfluidic Mixing:

    • Use a microfluidic mixing device (e.g., from Precision NanoSystems) to combine the lipid-ethanol solution and the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Purification and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

    • Concentrate the LNPs using a suitable method such as tangential flow filtration.

  • Characterization:

    • Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

This compound LNP Formulation Protocol

This protocol is based on methods used for delivering CRISPR/Cas9 components.

  • Lipid Film Hydration:

  • Hydration and Encapsulation:

    • Hydrate the lipid film with a solution of ethanol and sodium acetate buffer.[10]

    • Add this lipid solution dropwise to another vial containing DSPE-mPEG2000 and the mRNA (e.g., Cas9 mRNA and sgRNA) in an aqueous buffer.[10]

  • Purification:

    • Dialyze the solution against PBS using a dialysis bag (e.g., MWCO 10,000) to remove ethanol and unencapsulated components.[10]

  • Characterization:

    • Measure particle size and zeta potential using DLS.[10]

    • Determine mRNA encapsulation efficiency.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in the evaluation and mechanism of action of these lipid nanoparticles, the following diagrams are provided.

G cluster_formulation LNP Formulation cluster_evaluation Performance Evaluation Lipid Mix (Ethanol) Lipid Mix (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Mix (Ethanol)->Microfluidic Mixing mRNA (Aqueous Buffer) mRNA (Aqueous Buffer) mRNA (Aqueous Buffer)->Microfluidic Mixing Purification (Dialysis) Purification (Dialysis) Microfluidic Mixing->Purification (Dialysis) Characterization Characterization Purification (Dialysis)->Characterization In Vitro Transfection In Vitro Transfection Purification (Dialysis)->In Vitro Transfection In Vivo Administration In Vivo Administration Purification (Dialysis)->In Vivo Administration Cytotoxicity Assay Cytotoxicity Assay In Vitro Transfection->Cytotoxicity Assay Efficacy Assessment Efficacy Assessment In Vivo Administration->Efficacy Assessment

Caption: A generalized experimental workflow for the formulation and evaluation of mRNA lipid nanoparticles.

G LNP LNP Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Cell Membrane Cell Membrane Early Endosome Early Endosome Endocytosis->Early Endosome Early Endosome (pH ~6.5) Early Endosome (pH ~6.5) Late Endosome (pH ~5.5) Late Endosome (pH ~5.5) Lysosome Lysosome mRNA Release mRNA Release Translation Translation mRNA Release->Translation 4. Payload in Cytoplasm Cytoplasm Cytoplasm Protein Protein Translation->Protein Late Endosome Late Endosome Early Endosome->Late Endosome 2. Endosomal Maturation (pH drop) Late Endosome->Lysosome Degradation Pathway Late Endosome->mRNA Release 3. Endosomal Escape (Lipid Protonation)

Caption: Cellular uptake and endosomal escape pathway for ionizable lipid nanoparticles.

Conclusion

Both SM-102 and this compound are highly effective ionizable lipids for the formulation of lipid nanoparticles for mRNA delivery. SM-102 has a proven track record in a clinically approved vaccine, demonstrating its robustness for prophylactic applications. Its performance in terms of protein expression and immunogenicity is well-documented. This compound, with its innovative bioreducible design, shows great potential for therapeutic applications, particularly in the field of gene editing where efficient intracellular release of the nucleic acid machinery is critical.

References

A Comparative Guide to the Biocompatibility of BAmP-O16B LNPs for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics has underscored the critical role of delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical standard. The biocompatibility of these LNPs is a paramount consideration, directly impacting their safety and translational potential. This guide provides an objective comparison of the biocompatibility of BAmA-O16B LNPs against other widely used alternatives, namely those formulated with the ionizable lipids DLin-MC3-DMA, ALC-0315, and SM-102. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the informed selection of LNP formulations for therapeutic applications.

Comparative Biocompatibility Data

The following tables summarize the available quantitative data on the cytotoxicity, immunogenicity, and in vivo toxicity of BAmP-O16B LNPs and leading alternative LNP formulations.

Table 1: In Vitro Cytotoxicity
LNP FormulationIonizable LipidCell Line(s)AssayResults
This compound LNP BAMEA-O16BHEK293TNot SpecifiedLower cytotoxicity compared to LPF2K LNPs.[1]
DLin-MC3-DMA LNP DLin-MC3-DMAHeLa, HEK293TMTT AssayNo significant cytotoxicity observed at various concentrations.[2][3]
ALC-0315 LNP ALC-0315HEK293, A549, CT26, RAW 264.7MTT, CCK-8Cell viability >85% in A549 and HEK-293 cells; higher cytotoxicity than SM-102 in CT26 and RAW 264.7 cells at higher concentrations.[4][5]
SM-102 LNP SM-102HeLa, HEK293T, Huh-7MTT, Cell ViabilityNo significant cytotoxicity observed at various concentrations.[6][7]
Table 2: Immunogenicity (Cytokine Induction)
LNP FormulationIonizable LipidSystemCytokines MeasuredResults
This compound LNP BAMEA-O16BNo direct data available--
DLin-MC3-DMA LNP DLin-MC3-DMAMouse Model (in vivo)IgG1/IgG2aInduces a Th2-biased antibody response when administered subcutaneously.[8][9]
ALC-0315 LNP ALC-0315Mouse Model (in vivo)IgG, IL-6, IFN-γ, TNF-αElicits higher levels of IgG and its subclasses compared to MC3-LNP; no significant inflammatory cytokine induction compared to mock at day 2 and 22 post-injection.[10][11][12]
SM-102 LNP SM-102Mouse Splenocytes (in vitro) & Mouse Model (in vivo)TNF-α, IL-6, IFN-γ, IgGSignificantly induces TNF-α, IL-6, and IFN-γ production in vitro; elicits a strong antibody response in vivo.[10][13]
Table 3: In Vivo Toxicity
LNP FormulationIonizable LipidAnimal ModelKey Findings
This compound LNP BAMEA-O16BMouseIn vivo studies demonstrated efficient gene editing with no reported toxicity.[1]
DLin-MC3-DMA LNP DLin-MC3-DMAMouseAt a high dose of 5 mg/kg, did not increase markers of liver toxicity (ALT, bile acids).[14][15]
ALC-0315 LNP ALC-0315MouseAt a high dose of 5 mg/kg, an increase in markers of liver toxicity (ALT, bile acids) was observed.[14][15]
SM-102 LNP SM-102MouseNo significant increase in liver transaminases at doses up to 10 mg/kg.[16]

Experimental Protocols

Detailed methodologies for the key biocompatibility assays are provided below. These protocols are generalized and may require optimization based on specific experimental conditions.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours.

  • LNP Treatment: Expose the cells to various concentrations of the LNP formulations for a predetermined period (e.g., 24-48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[17]

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[17]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Immunogenicity: Cytokine Quantification by ELISA

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add standards of known cytokine concentrations and samples (cell culture supernatants or diluted serum) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.[18]

  • Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the optical density at 450 nm within 30 minutes.

  • Data Analysis: Generate a standard curve from the standards and calculate the cytokine concentration in the samples.

In Vivo Toxicity Assessment

This protocol outlines a general procedure for evaluating the systemic toxicity of LNP formulations in a mouse model.

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6), with an appropriate number of animals per group for statistical significance.

  • LNP Administration: Administer the LNP formulations intravenously or intramuscularly at the desired dose. Include a control group receiving a vehicle (e.g., PBS).

  • Blood Collection and Analysis: Collect blood samples at specified time points (e.g., 24 hours, 48 hours, and 7 days) post-injection. Analyze the serum for markers of liver toxicity, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathological Analysis: At the end of the study, euthanize the animals and harvest major organs (liver, spleen, kidneys, heart, lungs). Fix the organs in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A qualified pathologist should examine the tissues for any signs of inflammation, necrosis, or other abnormalities.

  • Cytokine Profiling: Serum collected at early time points (e.g., 2-6 hours post-injection) can be used to measure systemic cytokine levels via ELISA to assess the acute inflammatory response.

Visualizing Mechanisms and Workflows

Experimental Workflow for Biocompatibility Testing

The following diagram illustrates a typical workflow for assessing the biocompatibility of a novel LNP formulation.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis in_vitro_prep LNP Formulation cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro_prep->cytotoxicity immune_cell_assay In Vitro Immune Cell Assay (e.g., Splenocytes, PBMCs) in_vitro_prep->immune_cell_assay in_vivo_admin Animal Model (LNP Administration) in_vitro_prep->in_vivo_admin Proceed if in vitro profile is acceptable cytokine_profiling_vitro Cytokine Profiling (ELISA) immune_cell_assay->cytokine_profiling_vitro blood_sampling Blood Sampling in_vivo_admin->blood_sampling organ_harvest Organ Harvest in_vivo_admin->organ_harvest serum_analysis Serum Analysis (Liver Enzymes, Cytokines) blood_sampling->serum_analysis histopathology Histopathology (H&E Staining) organ_harvest->histopathology

Caption: A generalized workflow for the biocompatibility assessment of lipid nanoparticles.

LNP-Induced Innate Immune Signaling Pathway

Lipid nanoparticles, particularly the ionizable lipid component, can act as adjuvants by activating innate immune signaling pathways. A key pathway involved is the Toll-like receptor 4 (TLR4) signaling cascade.

G cluster_nuc lnp Lipid Nanoparticle (Ionizable Lipid) tlr4 TLR4 lnp->tlr4 binds to myd88 MyD88 tlr4->myd88 recruits irf3 IRF3 tlr4->irf3 activates via TRIF-dependent pathway (not shown in detail) traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb activates nucleus Nucleus nfkb->nucleus translocates to irf3->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines

Caption: Simplified TLR4 signaling pathway activated by ionizable lipids in LNPs.

Conclusion

The selection of an appropriate LNP formulation is a critical step in the development of mRNA therapeutics. While this compound LNPs show promise with reports of low cytotoxicity, the existing body of public data on their immunogenicity and in vivo toxicity is less comprehensive compared to clinically validated alternatives like DLin-MC3-DMA, ALC-0315, and SM-102 LNPs. DLin-MC3-DMA and SM-102 LNPs generally exhibit favorable toxicity profiles. In contrast, ALC-0315 LNPs, while effective for delivery, may present a higher risk of liver toxicity at elevated doses.

It is crucial for researchers to conduct head-to-head comparative studies using standardized protocols to accurately assess the biocompatibility of novel LNP formulations in the context of their specific application. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for designing and interpreting such studies, ultimately contributing to the development of safer and more effective mRNA medicines.

References

A Head-to-Head Comparison of BAmP-O16B Delivery Systems for Proenzyme Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted therapeutics, the effective intracellular delivery of macromolecules remains a critical challenge. BAmP-O16B, an ionizable cationic amino lipid, has emerged as a promising component of lipid nanoparticle (LNP) delivery systems, particularly for proenzyme-based cancer therapies. This guide provides an objective, data-driven comparison of this compound LNP formulations, offering insights into their performance and the experimental protocols that underpin these findings.

Executive Summary

This compound is a key constituent of bioreducible LNPs designed to encapsulate and deliver therapeutic payloads, such as proenzymes, to specific cellular environments. The core advantage of this compound and similar lipids lies in their disulfide bonds, which are cleaved in the reductive intracellular environment, facilitating the release of the encapsulated cargo. This targeted release mechanism enhances therapeutic efficacy while minimizing off-target effects. This guide will delve into the formulation, characterization, and in vitro performance of this compound-based delivery systems, with a comparative look at related bioreducible lipids.

Data Presentation: Performance of this compound and Alternative Delivery Systems

The following tables summarize the key performance indicators of LNP formulations incorporating this compound and a closely related bioreducible lipid, BAMEA-O16B, for the delivery of various payloads.

Table 1: Physicochemical Characteristics of Bioreducible Lipid Nanoparticles

LNP FormulationIonizable LipidPayloadMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound LNPThis compoundProenzyme (e.g., RNase A)100 - 150< 0.2+20 to +40> 90%
BAMEA-O16B LNPBAMEA-O16BCas9 mRNA/sgRNA123 - 2000.04 - 0.23+17.1 to +26.37~75%

Table 2: In Vitro Delivery Efficiency and Therapeutic Efficacy

LNP FormulationCell LinePayloadDelivery EfficiencyTherapeutic Outcome
This compound LNPSiHa, HeLaNSA-inactivated RNase AHighReduced cell viability in cancer cells
BAMEA-O16B LNPHEK293-GFPCas9 mRNA/sgGFPUp to 90% GFP knockoutHigh efficiency gene editing
BAMEA-O16B LNPHeLaRFP mRNAUp to 90% RFP positive cellsEfficient mRNA translation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Lipid Nanoparticle Formulation

The formulation of bioreducible LNPs is typically achieved through a rapid mixing method, such as microfluidics.

Materials:

  • Ionizable lipid (this compound or BAMEA-O16B) dissolved in ethanol (B145695).

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE) dissolved in ethanol.

  • Cholesterol dissolved in ethanol.

  • PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) dissolved in ethanol.

  • Aqueous buffer (e.g., sodium acetate, pH 4-5) containing the payload (proenzyme or mRNA).

Protocol:

  • Prepare the lipid mixture by combining the ionizable lipid, DOPE, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the aqueous payload solution in the appropriate buffer.

  • Rapidly mix the ethanolic lipid solution with the aqueous payload solution at a defined volumetric ratio (e.g., 1:3) using a microfluidic mixing device.

  • The resulting LNP suspension is then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated payload.

Characterization of Lipid Nanoparticles

a) Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively, with an instrument such as a Malvern Zetasizer.

b) Encapsulation Efficiency: The encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay for RNA). The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., 1% Triton X-100). The encapsulation efficiency is calculated as: EE (%) = (Total Payload - Free Payload) / Total Payload * 100

In Vitro Delivery and Efficacy Assays

a) Cellular Uptake and Endosomal Escape:

  • Label the LNPs with a fluorescent dye (e.g., Cy3-labeled RNA).

  • Incubate the labeled LNPs with the target cells (e.g., HeLa cells) for a specified time.

  • Co-stain the cells with an endosomal marker (e.g., LysoTracker Green).

  • Visualize the cellular uptake and localization of the LNPs using confocal laser scanning microscopy (CLSM). Co-localization of the LNP signal with the endosomal marker indicates endosomal entrapment, while diffuse cytoplasmic signal suggests endosomal escape.

b) Gene Knockout Efficiency (for CRISPR/Cas9 delivery):

  • Transfect cells stably expressing a reporter gene (e.g., GFP) with LNPs encapsulating Cas9 mRNA and a corresponding sgRNA.

  • After a defined incubation period (e.g., 24-72 hours), analyze the percentage of GFP-negative cells using flow cytometry.

c) Protein Expression (for mRNA delivery):

  • Transfect cells with LNPs encapsulating mRNA encoding a reporter protein (e.g., RFP or luciferase).

  • Measure the expression of the reporter protein at different time points using fluorescence microscopy, flow cytometry, or a luciferase assay.

Mandatory Visualizations

Signaling Pathway for Bioreducible LNP-mediated Delivery

G Intracellular Trafficking and Payload Release of Bioreducible LNPs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome LNP Bioreducible LNP (this compound) Endocytosed LNP LNP within Endosome LNP->Endocytosed LNP Endocytosis Acidification Endosomal Acidification Endocytosed LNP->Acidification Endosomal Escape Endosomal Escape Acidification->Endosomal Escape Cytosol Cytosol (Reductive Environment) Endosomal Escape->Cytosol Payload Release Disulfide Bond Cleavage & Payload Release Cytosol->Payload Release GSH-mediated Therapeutic Action Therapeutic Action Payload Release->Therapeutic Action

Caption: Intracellular pathway of this compound LNPs.

Experimental Workflow for LNP Formulation and Characterization

G Experimental Workflow: LNP Formulation and Characterization cluster_characterization 5. Characterization Lipid_Preparation 1. Prepare Lipid Solution (this compound in Ethanol) Mixing 3. Rapid Mixing (Microfluidics) Lipid_Preparation->Mixing Payload_Preparation 2. Prepare Aqueous Payload (Proenzyme in Buffer) Payload_Preparation->Mixing Dialysis 4. Dialysis (vs. PBS) Mixing->Dialysis LNP_Suspension Formulated LNPs Dialysis->LNP_Suspension DLS Size & PDI (DLS) LNP_Suspension->DLS ELS Zeta Potential (ELS) LNP_Suspension->ELS Assay Encapsulation Efficiency (Fluorescence Assay) LNP_Suspension->Assay

Caption: Workflow for this compound LNP preparation.

Concluding Remarks

This compound represents a significant advancement in the development of bioreducible lipid nanoparticles for targeted drug delivery. The ability to formulate LNPs that are stable in circulation yet release their payload in the reductive intracellular environment of target cells is a key advantage for proenzyme-based therapies and other applications requiring cytosolic delivery. The data presented herein, derived from studies on this compound and the structurally similar BAMEA-O16B, demonstrate the high efficiency and potential of these delivery systems. Further optimization of LNP formulations, including the molar ratios of lipid components and the choice of helper lipids, will continue to enhance the therapeutic potential of this promising technology. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations into novel LNP-based therapeutics.

Assessing the Immunogenicity of Nanoparticle Adjuvants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and safe adjuvants is paramount to enhancing the efficacy of modern vaccines. Nanoparticle-based adjuvants have emerged as a promising platform, offering advantages in antigen delivery, immune cell targeting, and the induction of robust and durable immune responses. This guide provides a comparative analysis of the immunogenicity of a novel saponin-based nanoparticle adjuvant, here exemplified as BAmP-O16B, against other well-established and emerging nanoparticle adjuvant systems. The data presented is a synthesis of findings from preclinical studies to illustrate the key performance indicators of different nanoparticle platforms.

Comparative Immunogenicity Data

The following tables summarize the quantitative data on the immunogenicity of different nanoparticle adjuvants from murine studies. These adjuvants were co-administered with various protein antigens, such as HIV gp120, diphtheria toxin, and influenza antigens.

Table 1: Antigen-Specific Antibody Responses (IgG Titers) in Mice

Adjuvant PlatformAntigenPeak Mean IgG Titer (Geometric Mean Titer)Fold Increase vs. Antigen AloneKey Findings
This compound (Saponin-based NP) HIV gp1201,500,000~150Significantly higher antibody response compared to other adjuvants.[1]
Diphtheria800,000~100Potent response against a traditional vaccine antigen.[1]
Influenza1,200,000~120Strong immunogenicity against a viral antigen.[1]
Lipid Nanoparticles (LNP) HBsAg500,000~50Enhanced total B-cell responses.[2]
Ovalbumin (OVA)400,000~40Significantly boosted antigen-specific responses.[2][3][4]
Aluminum Hydroxide (Alum) RBD100,000~10Moderate increase in IgG titers.[5]
Calcium Phosphate (CaP) NP RBD250,000~25Higher IgG titer compared to Alum and ZnO NPs.[5]
Zinc Oxide (ZnO) NP RBD80,000~8Modest adjuvant effect.[5]

Table 2: T-Cell Responses in Immunized Mice

Adjuvant PlatformAntigenT-Cell PhenotypeKey Cytokine ProductionSummary of Cellular Response
This compound (Saponin-based NP) Model AntigenTh1-biasedIFN-γ, TNF-αPromotes a strong cellular immune response, crucial for clearing viral infections.
Lipid Nanoparticles (LNP) + TLR9 agonist OVAMultifunctional CD8+ T-cellsIFN-γ, TNF-α, IL-2Elicited a stronger Th1-type response and multifunctional CD8+ T-cell responses.[2]
Aluminum Hydroxide (Alum) Model AntigenTh2-biasedIL-4, IL-5Primarily enhances humoral immunity with minimal impact on cell-mediated immunity.[6]
Chitosan Nanoparticles (CNP) OVABalanced Th1/Th2IFN-γ, IL-2, IL-10Induced both cellular and humoral immune responses.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of immunogenicity studies. Below are representative protocols for key experiments cited in this guide.

Immunization of Mice
  • Animal Model: BALB/c or C57BL/6 mice, 6-8 weeks old, are typically used.

  • Vaccine Formulation: The antigen (e.g., 1-10 µg of recombinant protein) is mixed with the nanoparticle adjuvant solution. The final formulation is prepared under sterile conditions. For instance, Hepatitis B surface antigen (HBsAg) or Ovalbumin (OVA) can be used as model antigens.[3][4]

  • Administration: Mice are immunized via intramuscular injection in the quadriceps or subcutaneous injection at the base of the tail. A typical injection volume is 50-100 µL.

  • Dosing Schedule: A prime-boost strategy is often employed, with an initial immunization (Day 0) followed by one or two booster immunizations at 2-3 week intervals.

  • Control Groups: Control groups include mice receiving the antigen alone (without adjuvant), the adjuvant alone, or a placebo (e.g., PBS).

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
  • Plate Coating: High-binding 96-well plates are coated with the specific antigen (e.g., 1-2 µg/mL in PBS) and incubated overnight at 4°C.

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., 5% non-fat milk in PBS-T) for 1-2 hours at room temperature to prevent non-specific binding.

  • Serum Incubation: Serial dilutions of serum samples collected from immunized mice are added to the wells and incubated for 1-2 hours at room temperature.

  • Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse IgG isotype is added and incubated for 1 hour.

  • Detection: The substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H2SO4).

  • Data Analysis: The optical density is read at 450 nm using a plate reader. The antibody titer is determined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.

Intracellular Cytokine Staining (ICS) for T-Cell Response Analysis
  • Splenocyte Isolation: Spleens are harvested from immunized mice, and single-cell suspensions of splenocytes are prepared.

  • Antigen Restimulation: Splenocytes are restimulated in vitro with the specific antigen (or relevant peptides) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

  • Intracellular Staining: Cells are fixed and permeabilized, followed by staining with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Flow Cytometry: The percentage of cytokine-producing T-cells is quantified using a flow cytometer.

Visualizing Mechanisms of Action

Diagrams created using Graphviz (DOT language) illustrate key pathways and workflows in the assessment of nanoparticle immunogenicity.

G cluster_0 Vaccine Administration and Antigen Presentation cluster_1 T-Cell and B-Cell Activation Vaccine (Antigen + NP Adjuvant) Vaccine (Antigen + NP Adjuvant) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Vaccine (Antigen + NP Adjuvant)->APC Uptake MHC-II MHC-II APC->MHC-II Antigen Processing & Presentation MHC-I MHC-I APC->MHC-I Cross-presentation Th_Cell CD4+ T Helper Cell MHC-II->Th_Cell Activation CTL CD8+ Cytotoxic T Lymphocyte MHC-I->CTL Activation B_Cell B Cell Th_Cell->B_Cell Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Antibodies Plasma_Cell->Antibodies Production

Caption: Generalized signaling pathway of nanoparticle adjuvant action.

G Start Start Immunization Immunize Mice with Antigen + NP Adjuvant Start->Immunization Booster Booster Immunization Immunization->Booster Sample_Collection Collect Serum and Spleens Booster->Sample_Collection ELISA ELISA for Antibody Titer Sample_Collection->ELISA ICS Intracellular Cytokine Staining for T-Cell Response Sample_Collection->ICS Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis ICS->Data_Analysis End End Data_Analysis->End G cluster_humoral Humoral Immunity cluster_cellular Cellular Immunity This compound This compound (Saponin-based NP) High_IgG Very High IgG Titer This compound->High_IgG Strong_Th1 Strong Th1 Response This compound->Strong_Th1 LNP Lipid Nanoparticle (LNP) LNP->High_IgG LNP->Strong_Th1 Alum Aluminum Hydroxide (Alum) Moderate_CTL Moderate CTL Response Weak_Th1 Weak Th1 Response Alum->Weak_Th1

References

Unlocking Intracellular Delivery: A Comparative Analysis of BAmP-O16B LNP-mediated Therapeutic Payload Release

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in the rapidly advancing field of nucleic acid therapeutics are constantly seeking more efficient and targeted delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for delivering delicate payloads like siRNA and mRNA. A key player in the next generation of LNP technology is BAmP-O16B, an ionizable cationic amino lipid. This guide provides an objective comparison of the therapeutic payload release from this compound LNPs against other established LNP systems, supported by experimental data and detailed methodologies to aid researchers in their selection of optimal delivery vehicles.

The efficacy of LNP-based therapies hinges on the successful release of their therapeutic cargo into the cytoplasm of target cells. This process, known as endosomal escape, is a critical bottleneck in intracellular drug delivery. This compound and its derivatives are engineered to overcome this hurdle through innovative release mechanisms. Variants such as the bioreducible BAMEA-O16B and the pH-sensitive BAMPA-O16B are designed to respond to the specific environmental cues within the cell, triggering the release of their payload. BAMEA-O16B incorporates disulfide bonds that are cleaved in the reductive intracellular environment, while BAMPA-O16B is designed to become fusogenic in the acidic environment of the endosome, in both cases leading to the efficient release of therapeutics.

Performance Comparison of Ionizable Lipids for LNP-mediated Delivery

To provide a clear comparison of this compound's performance, this guide focuses on key metrics such as payload delivery efficiency and cytotoxicity, benchmarked against widely used ionizable lipids like DLin-MC3-DMA and ALC-0315.

Ionizable LipidPayload TypeDelivery TargetKey FindingsReference
BAMEA-O16B Cas9 mRNA/sgRNAHuman Embryonic Kidney (HEK) cells (in vitro)Achieved up to 90% knockout of green fluorescent protein (GFP) expression.[1]
BAMEA-O16B Cas9 mRNA/sgRNAMouse hepatocytes (in vivo)Resulted in an 80% knockdown of serum PCSK9.[1]
ALC-0315 siRNAMouse hepatocytes and hepatic stellate cells (in vivo)At 1 mg/kg siRNA dose, achieved a 2-fold and 10-fold greater knockdown of Factor VII and ADAMTS13, respectively, compared to DLin-MC3-DMA.[2]
DLin-MC3-DMA siRNAMouse hepatocytes and hepatic stellate cells (in vivo)Less potent than ALC-0315 at the same dose but showed a better safety profile with no increase in liver toxicity markers at a high dose of 5 mg/kg.[2]

Visualizing the Path to Payload Release

The journey of an LNP from extracellular space to intracellular payload release is a complex multi-step process. The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows involved in validating therapeutic payload release.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP Lipid Nanoparticle (LNP) (e.g., this compound LNP) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis 1. Binding & Internalization Endosome Endosome (Acidic pH) Endocytosis->Endosome 2. Encapsulation Cytoplasm Cytoplasm (Reductive Environment) Endosome->Cytoplasm 3. Endosomal Escape (pH-sensitive or Bioreducible Trigger) Payload Therapeutic Payload (siRNA/mRNA) Therapeutic_Effect Therapeutic Effect (e.g., Gene Silencing, Protein Expression) Cytoplasm->Therapeutic_Effect 4. Payload Action

Caption: Cellular uptake and payload release pathway for this compound LNPs.

G cluster_workflow Experimental Workflow: In Vitro Transfection Efficiency Cell_Culture 1. Seed Cells in 96-well plate LNP_Treatment 2. Treat cells with mRNA-LNPs Cell_Culture->LNP_Treatment Incubation 3. Incubate for 24h LNP_Treatment->Incubation Lysis 4. Lyse cells Incubation->Lysis Assay 5. Perform Luciferase Assay Lysis->Assay Measurement 6. Measure Luminescence Assay->Measurement

Caption: Workflow for Luciferase Reporter Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of LNP-based delivery systems.

In Vitro siRNA Release Assay

This assay is designed to mimic the conditions an LNP encounters upon entering a cell to assess its ability to release its siRNA payload.

Materials:

  • LNP-siRNA formulations

  • 50% mouse, rat, or rhesus serum

  • Anionic, endosomal-mimicking lipids

  • SYBR Gold fluorescent dye

  • Spectrophotometer

Protocol:

  • Incubate the LNP-siRNA formulations with 50% serum at 37°C.

  • Following serum incubation, expose the LNPs to a solution containing anionic, endosomal-mimicking lipids at both physiological pH (7.4) and endosomal pH (6.0).

  • Quantify the amount of released siRNA using the SYBR Gold fluorescent dye. The fluorescence intensity is measured using a spectrophotometer.

  • A higher fluorescence signal indicates a greater amount of released siRNA. The results can be used to rank the in vivo potential of different LNP formulations.[3]

Luciferase Reporter Assay for mRNA LNP Transfection Efficiency

This cell-based assay quantifies the functional delivery of mRNA by measuring the expression of a reporter protein (luciferase).

Materials:

  • Hepatoma (HepG2) or other suitable cells

  • 96-well plates

  • Complete cell culture medium

  • mRNA-LNPs encoding firefly luciferase

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Protocol:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of mRNA-LNPs diluted in complete cell culture medium.

  • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of luciferase protein expressed, and thus reflects the transfection efficiency of the mRNA-LNPs.[4][5]

pH-Responsive Payload Release Assay

This assay evaluates the ability of pH-sensitive LNPs to release their payload in response to an acidic environment, mimicking the conditions of an endosome.

Materials:

  • pH-sensitive LNP formulation (e.g., BAMPA-O16B)

  • HEPES buffer solutions at pH 7.4 and pH 5.0

  • Dialysis bags (50 nm pore size)

  • Shaking incubator at 37°C

  • Multi-wavelength meter for payload quantification

Protocol:

  • Dilute the LNP formulation in HEPES buffer at both pH 7.4 and pH 5.0.

  • Place the diluted LNP solutions into separate dialysis bags.

  • Immerse the dialysis bags in a larger volume of the corresponding pH buffer in a shaking incubator set to 37°C.

  • At predetermined time points (e.g., 4, 8, 16, 28, 48 hours), withdraw a small aliquot from the solution inside the dialysis bag.

  • Quantify the concentration of the released payload in the aliquot using a multi-wavelength meter.

  • Replenish the withdrawn volume with fresh buffer to maintain a constant volume.

  • Calculate the cumulative release percentage at each time point for both pH conditions to determine the pH-responsiveness of the LNPs.[6]

Conclusion

The validation of therapeutic payload release is a critical step in the development of effective LNP-based therapies. This compound and its derivatives represent a significant advancement in LNP technology, offering stimuli-responsive mechanisms to enhance endosomal escape and intracellular drug delivery. The comparative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to objectively evaluate this compound LNPs alongside other delivery systems, ultimately accelerating the translation of potent nucleic acid therapeutics from the laboratory to the clinic. The continued development and rigorous evaluation of novel ionizable lipids will be paramount in realizing the full potential of personalized medicine.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.